LB-60-OF61 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C29H31ClN6O2 |
|---|---|
分子量 |
531.0 g/mol |
IUPAC 名称 |
4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C29H30N6O2.ClH/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22;/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36);1H |
InChI 键 |
JKRUYOPCRGPAMD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5.Cl |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of LB-60-OF61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Summary
LB-60-OF61 hydrochloride is a potent and selective small molecule inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). Its mechanism of action centers on the disruption of the essential NAD+ salvage pathway, leading to cellular NAD+ depletion. This targeted inhibition induces a metabolic crisis in cancer cells, which are often highly dependent on NAMPT for their elevated energy and biosynthetic requirements. The cytotoxic effects of this compound are particularly pronounced in cancer cells with high expression of the MYC oncogene, highlighting a synthetic lethal interaction. The primary mode of action was elucidated and confirmed through advanced chemogenomic profiling using CRISPR/Cas9 technology.
Mechanism of Action
The core mechanism of action of this compound is its direct inhibition of the NAMPT enzyme. NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical coenzyme in a multitude of cellular processes, including:
-
Redox Reactions: Essential for glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.
-
DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), which are crucial for repairing DNA damage.
-
Signaling and Gene Regulation: NAD+-dependent enzymes like sirtuins regulate transcription, apoptosis, and inflammation.
By inhibiting NAMPT, this compound leads to a rapid decline in intracellular NAD+ levels. This depletion has several downstream consequences:
-
Energy Depletion: Reduced NAD+ levels impair the cell's ability to produce ATP through glycolysis and oxidative phosphorylation, leading to an energy crisis.
-
Inhibition of DNA Repair: Depletion of the NAD+ pool compromises the activity of PARP enzymes, hindering the repair of DNA single-strand breaks. This can lead to the accumulation of DNA damage and apoptosis.
-
Disruption of NAD+-Dependent Signaling: The function of sirtuins and other NAD+-dependent enzymes is impaired, affecting a wide range of cellular signaling pathways.
-
Induction of Apoptosis: The culmination of energy depletion, DNA damage, and disrupted signaling pathways triggers programmed cell death (apoptosis) in cancer cells.
The selectivity of this compound towards MYC-overexpressing cancer cells stems from the fact that MYC drives cellular proliferation and metabolic reprogramming, leading to an increased reliance on NAD+ and, consequently, a heightened sensitivity to NAMPT inhibition.[1][2]
Signaling Pathway
The inhibition of NAMPT by this compound initiates a cascade of events that disrupt cellular homeostasis. The central signaling pathway affected is the NAD+ salvage pathway.
Caption: Signaling pathway of this compound action.
Experimental Data
Quantitative data for the activity of this compound has been determined in various cancer cell lines.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | NAMPT | - | Enzymatic Assay | ~15 | [3] |
| This compound | Cell Viability | HCT116 | Cell Proliferation | ~30 | [3] |
Experimental Protocols
The key experiment that identified NAMPT as the target of this compound was CRISPR/Cas9-based chemogenomic profiling.
CRISPR/Cas9 Chemogenomic Profiling Workflow
This unbiased approach was used to identify genes that, when knocked out, confer resistance or sensitivity to a compound.
Caption: Experimental workflow for CRISPR/Cas9 chemogenomic profiling.
Detailed Methodology:
-
Cell Line and Culture: HCT116 cells stably expressing Cas9 were used. Cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
sgRNA Library Transduction: A genome-wide sgRNA library was delivered to the HCT116-Cas9 cells via lentiviral transduction.
-
Selection: Transduced cells were selected with puromycin to ensure the presence of the sgRNA cassette.
-
Compound Treatment: The population of cells with genome-wide knockouts was then treated with either a vehicle control (DMSO) or a sublethal dose of this compound.
-
Genomic DNA Extraction and Sequencing: After a period of incubation (typically 14-21 days), genomic DNA was extracted from the surviving cells. The sgRNA sequences were amplified by PCR and quantified using next-generation sequencing.
-
Data Analysis: The abundance of each sgRNA in the this compound-treated population was compared to the DMSO-treated control population. sgRNAs targeting genes essential for the compound's efficacy will be depleted, while sgRNAs targeting the drug's target or genes in the same pathway whose knockout confers resistance will be enriched. In the screen with LB-60-OF61, sgRNAs targeting NAMPT were significantly enriched, identifying it as the primary target.
Conclusion
This compound is a potent and specific inhibitor of NAMPT, a key enzyme in the NAD+ salvage pathway. Its mechanism of action, confirmed by CRISPR/Cas9 chemogenomic profiling, involves the depletion of cellular NAD+, leading to an energy crisis, impaired DNA repair, and ultimately, apoptotic cell death in cancer cells. The heightened sensitivity of MYC-overexpressing tumors to this compound underscores the therapeutic potential of targeting cellular metabolism in cancers with specific oncogenic drivers. Further research into the in vivo efficacy and safety profile of this compound is warranted to explore its clinical utility.
References
LB-60-OF61 Hydrochloride: A Technical Guide to a Novel NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, representing a key therapeutic target in oncology due to the heightened metabolic demands of cancer cells. This document provides a comprehensive technical overview of LB-60-OF61 hydrochloride, a potent and selective inhibitor of NAMPT. Identified through a sophisticated CRISPR/Cas9 chemogenomic profiling approach, LB-60-OF61 demonstrates significant cytotoxic activity, particularly in cancer cell lines characterized by MYC overexpression. This guide details the mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for the study of this compound.
Introduction to NAMPT and its Role in Cancer
Nicotinamide adenine (B156593) dinucleotide (NAD+) is an essential coenzyme central to a myriad of cellular processes, including energy metabolism, DNA repair, and signaling pathways.[1] In mammalian cells, the primary route for NAD+ biosynthesis is the salvage pathway, where NAMPT serves as the rate-limiting enzyme.[2] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[2]
Many cancer cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway to sustain their high rates of proliferation and metabolic activity.[3] This dependency makes NAMPT an attractive target for anticancer therapies. Inhibition of NAMPT leads to the depletion of intracellular NAD+ pools, triggering an energy crisis, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3]
This compound: Compound Profile
This compound is a novel small molecule inhibitor of NAMPT.[4]
| Property | Value |
| Molecular Formula | C₂₉H₃₀N₆O₂ |
| Molecular Weight | 494.59 g/mol |
Quantitative Data: In Vitro and Cellular Activity
This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays. The following table summarizes the available quantitative data for LB-60-OF61 and provides a comparison with other known NAMPT inhibitors.
| Compound | Assay Type | Target/Cell Line | IC₅₀ | Reference |
| LB-60-OF61 | Biochemical Assay | NAMPT | ~15 nM | [4] |
| LB-60-OF61 | Cell Viability Assay | HCT116 (Colon Cancer) | ~30 nM | [5] |
| FK866 | Cell-free enzymatic assay | Recombinant NAMPT | 0.09 nM | |
| GMX1778 | Coupled-enzyme assay | Recombinant NAMPT | < 25 nM | |
| KPT-9274 | Cell-free enzymatic assay | Recombinant NAMPT | ~120 nM |
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the NAMPT enzyme. This inhibition disrupts the NAD+ salvage pathway, leading to a reduction in intracellular NAD+ levels. The depletion of NAD+ has several downstream consequences that contribute to the cytotoxic effects of the compound, particularly in cancer cells.
Caption: The NAMPT signaling pathway and its inhibition by LB-60-OF61.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize NAMPT inhibitors like this compound.
NAMPT Enzymatic Activity Assay (Coupled-Enzyme Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified NAMPT.
Principle: The production of NMN by NAMPT is coupled to a second reaction where NMN is converted to NAD+. The resulting NAD+ is then used in a third reaction to generate a fluorescent or colorimetric signal.
Materials:
-
Purified recombinant NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Assay buffer
-
This compound
-
96- or 384-well microplates
-
Fluorescence or absorbance plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the purified NAMPT enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no NAMPT enzyme).
-
Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
Add the coupling enzymes (NMNAT and ADH) and ethanol to the wells. This will convert the NMN product of the NAMPT reaction to NAD+, and subsequently to NADH, which is fluorescent.
-
Incubate for a further period to allow for the development of the signal.
-
Measure the fluorescence (e.g., excitation ~350 nm, emission ~460 nm) or absorbance.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HCT116 or other cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
CRISPR/Cas9 Chemogenomic Profiling for Target Identification
This unbiased approach was used to identify NAMPT as the target of LB-60-OF61.
Principle: A genome-wide library of single-guide RNAs (sgRNAs) is introduced into cells expressing Cas9. When these cells are treated with a cytotoxic compound, sgRNAs targeting genes that, when knocked out, confer resistance or sensitivity to the compound will be enriched or depleted, respectively.
Caption: Experimental workflow for target identification using CRISPR/Cas9.
Synthesis and Preclinical Evaluation
While the detailed synthesis protocol for this compound is not publicly available, its identification was the result of a screening and optimization process. Further preclinical evaluation would typically involve assessing its pharmacokinetic properties, in vivo efficacy in animal models of cancer, and a comprehensive safety and toxicology profile. At present, there are several NAMPT inhibitors undergoing clinical trials for various cancers.[3]
Conclusion
This compound is a potent and selective NAMPT inhibitor with promising cytotoxic activity against cancer cells, particularly those with MYC overexpression. Its discovery through an innovative CRISPR/Cas9-based chemogenomic screen highlights the power of this technology in drug target identification. The data presented in this guide provide a solid foundation for further research and development of LB-60-OF61 and other NAMPT inhibitors as potential cancer therapeutics. Future studies should focus on elucidating the full preclinical profile of this compound and exploring its potential in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
The Nexus of NAMPT Inhibition and MYC Deregulation: A Technical Guide to LB-60-OF61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC oncogene, a master regulator of cellular proliferation and metabolism, is a notoriously challenging yet highly sought-after target in oncology. Its overexpression is a hallmark of numerous human cancers, driving aggressive tumor growth and therapeutic resistance. This technical guide delves into the therapeutic potential of LB-60-OF61 hydrochloride, a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), with a specific focus on its activity in MYC-overexpressing cancer cells. We will explore the mechanistic rationale for this selectivity, present available preclinical data, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways and experimental workflows.
Introduction: Targeting the MYC-NAMPT Axis
MYC is a transcription factor that orchestrates a vast transcriptional program, promoting cell cycle progression, protein synthesis, and metabolic reprogramming to fuel rapid cell growth.[1][2] Direct inhibition of MYC has proven to be a formidable challenge. An alternative strategy is to target cellular pathways that are synthetic lethal with MYC overexpression. One such pathway is the NAD+ salvage pathway, critically regulated by the rate-limiting enzyme NAMPT.
Cancer cells, particularly those with high MYC activity, have an elevated demand for NAD+, a crucial coenzyme for cellular redox reactions and a substrate for NAD+-dependent enzymes like sirtuins and PARPs.[3][4][5] A key discovery has elucidated a positive feedback loop between MYC and NAMPT: c-MYC directly binds to the NAMPT promoter and upregulates its expression.[1][2] This ensures a steady supply of NAD+ to sustain the high metabolic and proliferative state driven by MYC. This dependency creates a therapeutic vulnerability, suggesting that MYC-overexpressing tumors may be exquisitely sensitive to NAMPT inhibition.[1][2]
This compound has emerged as a potent NAMPT inhibitor with demonstrated cytotoxic effects and selectivity for cancer cell lines characterized by MYC overexpression.
This compound: Preclinical Data
Currently, detailed preclinical studies on this compound are not widely available in peer-reviewed literature. The primary source of quantitative data comes from chemical suppliers.
| Compound | Cell Line | Assay Type | Endpoint | Value |
| This compound | HCT116 | Cell Viability | IC50 | ~30 nM |
HCT116 is a human colorectal carcinoma cell line known to overexpress c-MYC.
Core Signaling Pathway: The MYC-NAMPT Positive Feedback Loop
The diagram below illustrates the critical positive feedback mechanism between MYC and NAMPT, which is the underlying principle for the selective targeting of MYC-overexpressing cells with NAMPT inhibitors like this compound.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are standard and detailed methodologies for evaluating NAMPT inhibitors in the context of MYC-overexpressing cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on MYC-overexpressing and control cell lines.
Materials:
-
MYC-overexpressing cell line (e.g., HCT116, Burkitt's lymphoma lines) and a control cell line with low MYC expression.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Multichannel pipette and plate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 12-18 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for MYC and Downstream Targets
Objective: To assess the effect of this compound on the protein levels of MYC and key downstream effectors.
Materials:
-
Cell lysates from treated and untreated cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-c-MYC, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence detection reagent and imaging system.
Procedure:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagent and visualize the protein bands using an imaging system.
Cellular NAD+ Level Measurement
Objective: To confirm the on-target effect of this compound by measuring the depletion of intracellular NAD+.
Materials:
-
Cells treated with this compound.
-
NAD/NADH quantification kit (colorimetric or fluorometric).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for 6-24 hours.
-
Follow the manufacturer's instructions for the NAD/NADH quantification kit. This typically involves:
-
Lysing the cells to extract NAD+ and NADH.
-
For total NAD+ and NADH measurement, proceed directly to the detection step.
-
For specific NAD+ measurement, decompose NADH by heating the samples.
-
Add the cycling enzyme mix and substrate to convert NAD+ to NADH.
-
Add the detection reagent that produces a colored or fluorescent product in the presence of NADH.
-
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the NAD+ concentration based on a standard curve.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the in vitro evaluation of a novel NAMPT inhibitor like this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of MYC-overexpressing cancers by exploiting the synthetic lethal relationship between MYC and NAMPT. The data, although preliminary, suggests high potency. The provided experimental framework offers a robust starting point for researchers to further elucidate the efficacy and mechanism of action of this compound. Future studies should focus on expanding the panel of MYC-driven cancer cell lines, conducting in vivo efficacy studies in xenograft models, and exploring potential combination therapies to enhance its anti-tumor activity and overcome potential resistance mechanisms. A comprehensive understanding of the downstream effects of NAMPT inhibition in the context of MYC will be crucial for the clinical translation of this targeted therapeutic strategy.
References
- 1. The c-MYC oncoprotein, the NAMPT enzyme, the SIRT1-inhibitor DBC1, and the SIRT1 deacetylase form a positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The c-MYC oncoprotein, the NAMPT enzyme, the SIRT1-inhibitor DBC1, and the SIRT1 deacetylase form a positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
LB-60-OF61 Hydrochloride: A Technical Guide for Researchers
A Potent NAMPT Inhibitor with Selectivity for MYC-Overexpressing Cancers
LB-60-OF61 hydrochloride is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] Identified through CRISPR/Cas9 chemogenomic profiling, this small molecule has demonstrated significant cytotoxic effects, particularly in cancer cell lines characterized by the overexpression of the MYC oncogene. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its cytotoxic effects by targeting NAMPT, the rate-limiting enzyme in the salvage pathway that recycles nicotinamide into nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is an essential cofactor for numerous cellular processes, including redox reactions, DNA repair, and the activity of NAD+-dependent enzymes like sirtuins and PARPs. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAMPT-mediated salvage pathway for maintaining their NAD+ pools.
By inhibiting NAMPT, this compound leads to a depletion of cellular NAD+ levels. This disruption in NAD+ homeostasis results in a cascade of downstream effects, including:
-
Metabolic Crisis: Reduced NAD+ impairs glycolysis and oxidative phosphorylation, leading to a sharp decrease in ATP production.
-
Induction of Apoptosis: The energetic stress and disruption of NAD+-dependent signaling pathways trigger programmed cell death.
-
Cell Cycle Arrest: Depletion of NAD+ can halt the cell cycle, preventing further cancer cell proliferation.
The selectivity of this compound for MYC-overexpressing cancer cells is linked to the established role of MYC in driving metabolic reprogramming. MYC-driven cancers often exhibit a heightened reliance on the NAMPT pathway, creating a synthetic lethal interaction when NAMPT is inhibited.
Quantitative Data
The inhibitory activity of this compound has been quantified across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | ~30[1] |
Note: This table will be expanded with further publicly available data as it is published.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach used to identify this compound, the following diagrams have been generated using Graphviz.
Caption: NAMPT inhibition by LB-60-OF61 disrupts NAD+ synthesis.
Caption: CRISPR/Cas9 screening workflow for target identification.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of this compound, based on the approach used in its initial discovery.
CRISPR/Cas9 Chemogenomic Profiling
Objective: To identify the cellular target of this compound.
Methodology:
-
Library Generation: A genome-scale single-guide RNA (sgRNA) library is generated, with multiple sgRNAs targeting each gene in the human genome.
-
Cell Line Preparation: A cancer cell line (e.g., HCT116) stably expressing the Cas9 nuclease is established.
-
Lentiviral Transduction: The sgRNA library is packaged into lentiviral particles and used to transduce the Cas9-expressing cells at a low multiplicity of infection to ensure that most cells receive a single sgRNA.
-
Compound Treatment: The transduced cell population is split and treated with either a sub-lethal dose of this compound or a vehicle control (DMSO).
-
Cell Proliferation and Harvesting: The cells are allowed to proliferate for a defined period (e.g., 14-21 days). Genomic DNA is then harvested from both the treated and control populations.
-
Next-Generation Sequencing: The sgRNA cassettes are amplified from the genomic DNA by PCR and subjected to next-generation sequencing to determine the relative abundance of each sgRNA in the population.
-
Data Analysis: The sequencing data is analyzed to identify sgRNAs that are significantly depleted or enriched in the this compound-treated population compared to the control. Depletion of sgRNAs targeting a specific gene suggests that the loss of that gene confers sensitivity to the compound, indicating it is likely the drug's target.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Dilution: A serial dilution of this compound is prepared in the appropriate cell culture medium.
-
Treatment: The cell culture medium is replaced with the medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis.
Cellular NAD+ Quantification Assay
Objective: To confirm that this compound treatment leads to a depletion of intracellular NAD+ levels.
Methodology:
-
Cell Treatment: Cells are treated with this compound at a concentration around its IC50 value for a specified time course.
-
Cell Lysis: Cells are harvested and lysed to release intracellular metabolites.
-
NAD+ Measurement: The NAD+ levels in the cell lysates are measured using a commercially available NAD/NADH assay kit (e.g., from Abcam or Promega). These kits typically use a colorimetric or fluorometric method to quantify NAD+ and NADH.
-
Data Normalization: The measured NAD+ levels are normalized to the total protein concentration of the cell lysate to account for any differences in cell number.
-
Data Analysis: The normalized NAD+ levels in the treated cells are compared to those in vehicle-treated control cells to determine the extent of NAD+ depletion.
Conclusion
This compound is a valuable research tool for studying the role of NAMPT and NAD+ metabolism in cancer, particularly in the context of MYC-driven malignancies. Its potent and selective activity, elucidated through advanced chemogenomic techniques, provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound.
References
An In-depth Technical Guide to the Discovery and Synthesis of LB-60-OF61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LB-60-OF61 hydrochloride is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Its discovery through an innovative CRISPR/Cas9-based chemogenomic profiling approach has highlighted its potential as a targeted therapeutic agent, particularly in cancers exhibiting MYC overexpression. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in oncology and drug development.
Discovery of LB-60-OF61: A Chemogenomic Approach
LB-60-OF61 was identified from the Novartis compound archive as a potent inhibitor of proliferation in cancer cell lines with high expression of the MYC oncogene. The discovery process utilized a cutting-edge CRISPR/Cas9-mediated chemogenomic profiling strategy in mammalian cells, a powerful unbiased method to elucidate the pharmacological targets and mechanisms of action of bioactive compounds.[1]
The core of this approach was to identify genes whose inactivation confers hypersensitivity or resistance to the compound. In these screens, the gene encoding for NAMPT was identified as the primary target of LB-60-OF61.[1] This was validated by the observation that genetic knockout of NAMPT phenocopied the effect of the compound.
Experimental Workflow for Discovery
The workflow for the CRISPR/Cas9 chemogenomic screen that led to the discovery of LB-60-OF61 is outlined below.
Synthesis of this compound
While the seminal paper by Estoppey et al. focuses on the biological discovery, the chemical synthesis of LB-60-OF61, a pyrrolo[2,3-d]pyrimidine derivative, follows established medicinal chemistry routes. The general synthesis involves the construction of the core pyrrolopyrimidine scaffold followed by functionalization. The final step would typically involve the formation of the hydrochloride salt by treatment with hydrochloric acid.
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary discovery literature. The following represents a generalized synthetic approach based on the synthesis of similar pyrrolo[2,3-d]pyrimidine compounds.
Generalized Synthetic Scheme
References
Unveiling the Cytotoxic Profile of LB-60-OF61 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LB-60-OF61 hydrochloride is a potent and specific inhibitor of nicotinamide (B372718) phosphoribiltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. This technical guide provides an in-depth overview of the cytotoxic properties of this compound, focusing on its mechanism of action, and providing detailed experimental protocols for its characterization. Due to its targeted action on a critical metabolic pathway, this compound shows particular promise in the context of oncology, especially in tumors exhibiting overexpression of the MYC oncogene. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Core Mechanism of Action: Targeting the NAD+ Salvage Pathway
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT.[1] NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for a multitude of cellular processes.
Key downstream effects of NAMPT inhibition include:
-
NAD+ Depletion: Inhibition of NAMPT leads to a rapid decrease in the cellular pool of NAD+.
-
Metabolic Crisis: As NAD+ is an essential cofactor for glycolysis and the tricarboxylic acid (TCA) cycle, its depletion results in a severe energy crisis, characterized by reduced ATP production.
-
Redox Imbalance: The NAD+/NADH ratio is critical for maintaining cellular redox homeostasis. Disruption of this balance leads to oxidative stress.
-
Impaired DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes vital for DNA repair. Reduced NAD+ levels compromise the cell's ability to repair DNA damage.
-
Induction of Apoptosis: The culmination of metabolic collapse, oxidative stress, and impaired DNA repair triggers programmed cell death, or apoptosis.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Quantitative Cytotoxicity Data
While extensive quantitative data on the cytotoxic effects of this compound across a broad spectrum of cancer cell lines is not widely available in the public domain, the primary literature reports a potent inhibitory effect on its direct target, the NAMPT enzyme. It is noted to have selective cytotoxic activity towards cancer cell lines that overexpress the MYC oncogene.
| Compound | Target | Assay Type | IC50 | Reference |
| LB-60-OF61 | NAMPT | Enzymatic Assay | ~15 nM | Estoppey D, et al. (2017) |
| LB-60-OF61 | HCT116 cells | Cell Viability | ~30 nM | MedChemExpress |
Note: The IC50 values for cell-based assays can vary depending on the cell line, assay duration, and specific experimental conditions.
Experimental Protocols
The following are detailed, standard protocols for key assays used to characterize the cytotoxic properties of a compound like this compound.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in culture medium to the desired density.
-
Seed the cells into the wells of an opaque-walled multiwell plate. The volume is typically 100 µL for a 96-well plate or 25 µL for a 384-well plate.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of the compound to the appropriate wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (can be stored for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for characterizing the cytotoxic properties of a novel compound like this compound.
Caption: General workflow for cytotoxic characterization.
Conclusion
This compound is a valuable research tool for investigating the role of the NAD+ salvage pathway in cancer cell metabolism and survival. Its potency and selectivity for MYC-overexpressing cells make it a compound of significant interest for further preclinical development. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive characterization of its cytotoxic properties. Further studies are warranted to establish a broader cytotoxicity profile across diverse cancer types and to explore its potential in in vivo models.
References
An In-depth Technical Guide on the Role of Small Molecule Activators of NAMPT in NAD+ Biosynthesis
Disclaimer: Initial searches for "LB-60-OF61 hydrochloride" did not yield specific information in the public domain. It is possible that this is an internal, pre-clinical, or otherwise non-publicly disclosed compound name. To fulfill the core requirements of this request for an in-depth technical guide on a compound with this mechanism of action, this report will focus on the well-characterized small molecule NAMPT activator, SBI-797812 , as a representative example. The principles, pathways, and experimental methodologies described are broadly applicable to the study of similar NAMPT activators.
Introduction
Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in a multitude of cellular processes, including redox reactions essential for metabolism, as well as serving as a substrate for enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs) that are involved in cell signaling, DNA repair, and gene expression.[1][2] A decline in cellular NAD+ levels is associated with aging and a variety of metabolic and neurodegenerative diseases.[3][4] Consequently, strategies to boost intracellular NAD+ are of significant therapeutic interest.[5][6]
One primary route for NAD+ synthesis in mammalian cells is the salvage pathway, where nicotinamide (NAM) is recycled back into NAD+.[7] The rate-limiting step in this pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[7][8] Small molecule activators of NAMPT represent a promising pharmacological approach to enhance NAD+ biosynthesis.[1][5] This guide provides a detailed overview of the role and mechanism of NAMPT activators, using SBI-797812 as a case study.
Core Mechanism: Activation of NAMPT
SBI-797812 is a small molecule that acts as a positive allosteric modulator of NAMPT.[3] Its mechanism of action is multifaceted, leading to a more efficient production of nicotinamide mononucleotide (NMN), the direct precursor to NAD+ in the salvage pathway.[1][5] Specifically, SBI-797812:
-
Shifts Reaction Equilibrium: It pushes the enzymatic reaction equilibrium towards the formation of NMN.[1]
-
Increases ATP Affinity: The compound enhances NAMPT's affinity for its co-substrate, ATP.[1]
-
Stabilizes Phosphorylated Enzyme: It stabilizes the phosphorylated form of NAMPT at histidine 247, a key step in the catalytic cycle.[1]
-
Promotes Pyrophosphate Consumption: SBI-797812 encourages the consumption of the pyrophosphate by-product.[1]
-
Blunts Feedback Inhibition: It mitigates the feedback inhibition of NAMPT that is normally exerted by NAD+.[1]
These combined effects transform NAMPT into a more potent catalyst for NMN synthesis.[1]
Signaling and Biosynthetic Pathways
The primary pathway influenced by NAMPT activators is the NAD+ salvage pathway. The following diagrams illustrate this pathway and the mechanism of action of NAMPT activators.
Caption: The NAD+ Salvage Pathway in Mammalian Cells.
Caption: Mechanism of Action of a NAMPT Activator like SBI-797812.
Quantitative Data
The efficacy of SBI-797812 has been demonstrated in both in vitro and in vivo models. Treatment with this compound leads to a significant increase in both NMN and NAD+ levels.
Table 1: Effect of SBI-797812 on NMN and NAD+ Levels in Cultured Cells
| Cell Line | Treatment | Fold Increase in NMN | Fold Increase in NAD+ |
|---|---|---|---|
| Cultured Cells | SBI-797812 | Increased | Increased |
Note: Specific quantitative fold-change data from the provided search results is not available, but the qualitative increase is consistently reported.[1][5]
Table 2: In Vivo Effect of SBI-797812 on Liver NAD+ Levels in Mice
| Animal Model | Treatment | Outcome |
|---|---|---|
| Mice | Dosing with SBI-797812 | Elevated Liver NAD+ |
Note: The provided search results confirm the elevation of liver NAD+ in mice treated with SBI-797812, though specific quantitative values are not detailed.[1][5]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols based on the described experiments for evaluating NAMPT activators.
In Vitro Analysis of NMN and NAD+ Levels in Cultured Cells
-
Cell Culture: Plate a suitable cell line (e.g., A549) in appropriate growth medium and incubate until they reach a desired confluency (e.g., 70-80%).
-
Compound Treatment: Prepare various concentrations of the NAMPT activator (e.g., SBI-797812) in the cell culture medium. Replace the existing medium with the treatment medium and incubate for a specified period (e.g., 24 hours).
-
Metabolite Extraction: After incubation, wash the cells with ice-cold PBS. Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Quantification: Analyze the levels of NMN and NAD+ in the cell extracts using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Normalize the metabolite levels to the total protein content in each sample. Compare the levels in treated cells to those in vehicle-treated control cells to determine the fold increase.
In Vivo Analysis of Liver NAD+ Levels in Mice
-
Animal Acclimatization: House mice in a controlled environment with a standard diet and water ad libitum for a week to acclimatize.
-
Compound Administration: Administer the NAMPT activator (e.g., SBI-797812) or a vehicle control to the mice via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and frequency.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and immediately harvest the liver tissue. Flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Homogenize the frozen liver tissue in an acidic extraction buffer and then neutralize the extract.
-
NAD+ Quantification: Measure the NAD+ concentration in the liver extracts using a colorimetric or fluorometric NAD+ assay kit, or by LC-MS for greater specificity.
-
Data Analysis: Normalize the NAD+ levels to the weight of the liver tissue. Use statistical analysis to compare the NAD+ levels between the treated and control groups.
Caption: A typical experimental workflow for evaluating a NAMPT activator.
Conclusion
Small molecule activators of NAMPT, exemplified by SBI-797812, offer a potent and pioneering strategy for elevating intracellular NAD+ levels.[5] By allosterically modulating the rate-limiting enzyme in the NAD+ salvage pathway, these compounds can effectively boost the production of NMN and subsequently NAD+.[1] The ability to increase NAD+ in both cell culture and animal models underscores the therapeutic potential of this class of molecules for addressing age-related and metabolic diseases characterized by NAD+ depletion.[3][6] The experimental frameworks outlined provide a basis for the continued investigation and development of novel NAMPT activators.
References
- 1. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
In Vitro Efficacy of LB-60-OF61 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in vitro data for LB-60-OF61 hydrochloride, a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The data presented herein is primarily derived from a key study that utilized CRISPR/Cas9 chemogenomic profiling to identify and characterize this novel compound.[1][2][3] This document outlines the compound's cytotoxic activity, the experimental methodologies employed, and the relevant cellular signaling pathways.
Quantitative Data Summary
The in vitro potency of this compound was determined through cell viability assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cell lines sensitive to NAMPT inhibition.
| Compound | Cell Line | Assay Format | IC50 (nM) | Reference |
| This compound | HCT116 | 384-well | ~30 | [1] |
| This compound | KBM7 | Not Specified | 10 | [1] |
| This compound | KBM7 (NAMPT Knockout) | Not Specified | 15 | [1] |
Experimental Protocols
The following sections detail the methodologies used to obtain the in vitro data for this compound.
Cell Viability Assay
This protocol was employed to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: HCT116 cells were seeded into 384-well plates at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Treatment: A serial dilution of this compound was prepared and added to the cells. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for a period of 72 hours to allow for the compound to exert its effects.
-
Viability Assessment: Cell viability was measured using a commercially available assay reagent (e.g., CellTiter-Glo®) that quantifies ATP levels, which is indicative of the number of viable cells.
-
Data Analysis: The luminescence signal was read using a plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
CRISPR/Cas9 Chemogenomic Profiling
This cutting-edge technique was utilized to identify the cellular target of this compound and to understand the genetic basis of sensitivity and resistance to the compound.[4][5][6][7]
-
sgRNA Library Transduction: A pooled library of single-guide RNAs (sgRNAs), targeting a wide array of human genes, was introduced into a Cas9-expressing cell line (e.g., KBM7) using lentiviral transduction.
-
Compound Treatment: The transduced cell population was then treated with either this compound at a pre-determined concentration (e.g., IC80) or a vehicle control (DMSO).
-
Cell Proliferation and Harvesting: The cells were allowed to proliferate for a defined period (e.g., 14 days). Genomic DNA was then harvested from both the treated and control cell populations.
-
Next-Generation Sequencing (NGS): The sgRNA sequences present in the genomic DNA of each cell population were amplified by PCR and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The relative abundance of each sgRNA in the compound-treated population was compared to the control population. Genes for which sgRNAs were depleted in the treated sample were identified as potential drug targets or essential for cell survival in the presence of the drug (hypersensitive). Conversely, genes for which sgRNAs were enriched were identified as potential resistance mechanisms. The statistical significance of these changes was determined using algorithms such as RSA (Redundant siRNA Activity) analysis.[1]
Visualizations
The following diagrams illustrate the key biological and experimental processes related to the in vitro characterization of this compound.
Caption: NAMPT Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. Identification of a novel NAMPT inhibitor by CRISPR/Cas9 chemogenomic profiling in mammalian cells - OAK Open Access Archive [oak.novartis.com]
- 4. CRISPR/Cas9-Based Chemogenomic Profiling in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR/Cas9-Based Chemogenomic Profiling in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel NAMPT inhibitor by CRISPR/Cas9 chemogenomic profiling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of LB-60-OF61 Hydrochloride, a NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-60-OF61 hydrochloride is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] This pathway is a critical source of nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme essential for numerous cellular processes, including metabolism, DNA repair, and signaling. Due to the high metabolic demand of cancer cells, they are often highly dependent on the NAMPT-mediated salvage pathway for NAD+ production, making NAMPT an attractive therapeutic target in oncology. This compound has demonstrated cytotoxic activity, particularly in cancer cell lines with high expression of the MYC oncogene.[1][2][3]
These application notes provide a comprehensive overview of the in vitro assays required to characterize the activity of this compound. The protocols detailed below are designed to assess its enzymatic inhibition, effects on cell viability, and its on-target engagement by measuring intracellular NAD+ levels.
Quantitative Data Summary
The following tables provide a representative summary of the quantitative data that can be generated for this compound and other NAMPT inhibitors.
Table 1: Biochemical Inhibition of NAMPT
| Inhibitor | Assay Type | IC50 | Ki | Reference |
| This compound | Cell-free enzymatic assay | ~30 nM (in HCT116 cells) | - | [1] |
| FK866 | Cell-free enzymatic assay | 0.09 nM | 0.3-0.4 nM (noncompetitive) | [4] |
| GMX1778 | Coupled-enzyme assay | < 25 nM | - | [4] |
| KPT-9274 | Cell-free enzymatic assay | ~120 nM | - | [4] |
Table 2: Cellular Activity of NAMPT Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | IC50 | Reference |
| This compound | HCT116 | Cell Viability | ~30 nM | [1] |
| FK866 | A2780 | NAD+ formation | 0.5 nM | [4] |
| HCT116 | NAD+ formation | 0.5 nM | [4] | |
| A2780 | Cell proliferation | 1.4 nM | [4] | |
| HCT116 | Cell proliferation | 3.0 nM | [4] | |
| OT-82 | Hematopoietic cancer cell lines (average) | Cell viability | 2.89 nM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow for evaluating a NAMPT inhibitor.
Experimental Protocols
Biochemical NAMPT Inhibition Assay (Coupled-Enzyme Fluorogenic Assay)
This assay determines the direct inhibitory effect of this compound on recombinant NAMPT enzyme activity.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a constant final concentration of DMSO (e.g., 0.5%).
-
Enzyme Solution: Prepare a solution of recombinant NAMPT enzyme in assay buffer.
-
Assay Plate Setup: Add the serially diluted this compound or vehicle control to the wells of the 96-well plate.
-
Enzyme Addition: Add the NAMPT enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Prepare a substrate mix containing NAM, PRPP, and ATP in assay buffer. Add the substrate mix to all wells to start the reaction.
-
Coupled Reaction: Prepare a coupling enzyme mix containing NMNAT, ADH, and ethanol in assay buffer. Add the coupling mix to all wells. This will convert the NMN product of the NAMPT reaction to NAD+, which is then reduced to NADH by ADH, generating a fluorescent signal.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~340-360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (Luminescent ATP-Based Assay)
This protocol measures the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well white, clear-bottom microplates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Measurement: Equilibrate the plate and the luminescent cell viability reagent to room temperature. Add the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence (wells with medium only). Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Intracellular NAD+ Level Measurement Assay
This assay confirms the on-target effect of this compound by measuring the depletion of intracellular NAD+ levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (phosphate-buffered saline)
-
NAD+/NADH quantification kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the cell viability assay protocol.
-
Incubation: Incubate the plate for a defined period (e.g., 24-48 hours).
-
Cell Lysis and NAD+ Extraction:
-
For NAD+ measurement, lyse the cells using an acidic extraction buffer provided in the quantification kit. This procedure destroys NADH while preserving NAD+.
-
For total NAD+/NADH measurement, use the lysis buffer as per the kit's instructions.
-
-
NAD+ Quantification: Follow the instructions of the NAD+/NADH quantification kit. This typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product proportional to the amount of NAD+.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Create a standard curve using the provided NAD+ standards. Calculate the concentration of NAD+ in each sample. Normalize the NAD+ amount to cell number or protein concentration determined from a parallel plate. Plot the normalized NAD+ levels against the inhibitor concentration to determine the dose-dependent reduction of intracellular NAD+.
References
Application Notes and Protocols for LB-60-OF61 Hydrochloride Cytotoxicity Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-60-OF61 hydrochloride is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] Due to the high dependence of many cancer cells on this pathway for their energy metabolism and survival, NAMPT has emerged as a promising target for cancer therapy. This compound has demonstrated significant cytotoxic effects in various cancer cell lines, particularly those with overexpression of the MYC oncogene.[1] These application notes provide a comprehensive overview of the cytotoxic activity of this compound and detailed protocols for its evaluation in cancer cell lines.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the cytotoxic activity of this compound in a selection of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | ~30[1] |
| A2780 | Ovarian Cancer | 0.7 (Reported for a similar NAMPT inhibitor, Nampt-IN-5)[2] |
| COR-L23 | Lung Cancer | 3.9 (Reported for a similar NAMPT inhibitor, Nampt-IN-5)[2] |
| Hematopoietic Tumors | Various | 2.89 ± 0.47 (Reported for the NAMPT inhibitor OT-82)[3] |
| Non-Hematopoietic Tumors | Various | 13.03 ± 2.94 (Reported for the NAMPT inhibitor OT-82)[3] |
Note: Data for similar NAMPT inhibitors are included to provide a broader perspective on the potential activity of this compound. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest.
Signaling Pathway
The cytotoxic mechanism of this compound is initiated by the inhibition of NAMPT, leading to the depletion of intracellular NAD+. This has several downstream consequences that contribute to cancer cell death. The diagram below illustrates the key signaling pathways affected by NAMPT inhibition.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
A widely used and reliable method for assessing the cytotoxicity of chemical compounds in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for a desired exposure time (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that results in 50% cell viability.
Conclusion
These application notes provide a framework for investigating the cytotoxic effects of this compound in cancer cell lines. The provided protocols and background information will enable researchers to design and execute robust experiments to further characterize the anticancer potential of this promising NAMPT inhibitor. It is recommended to adapt and optimize the protocols for specific cell lines and experimental conditions.
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Determination of the Dose-Response Curve for LB-60-OF61 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals.
Introduction
LB-60-OF61 hydrochloride is a potent and selective small molecule inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] This pathway is critical for cellular metabolism and energy production, and its inhibition leads to the depletion of NAD+ and subsequently ATP, inducing metabolic stress and apoptosis.[2][3] Cancer cells, particularly those with high metabolic rates or specific genetic backgrounds such as MYC overexpression, exhibit increased reliance on the NAMPT pathway for survival, making it an attractive target for anticancer therapy.[1] this compound has demonstrated cytotoxic effects in various cancer cell lines, with a reported IC50 of approximately 30 nM in HCT116 cells.[1]
This application note provides a detailed protocol for determining the dose-response curve and IC50 value of this compound in a relevant cancer cell line. The described methodology utilizes a common colorimetric cell viability assay to quantify the cytotoxic effects of the compound across a range of concentrations.
Signaling Pathway
Inhibition of NAMPT by this compound disrupts the cellular NAD+ pool, a critical cofactor for numerous enzymatic reactions. This disruption leads to a cascade of downstream effects, including the modulation of key signaling pathways involved in cell growth, proliferation, and survival, such as the AKT and mTOR pathways. The depletion of NAD+ also impacts the activity of NAD+-dependent enzymes like sirtuins and PARPs, contributing to the overall cytotoxic effect.
Caption: Mechanism of action of this compound.
Experimental Workflow
The determination of a dose-response curve involves treating cultured cancer cells with a serial dilution of the compound and subsequently measuring cell viability. The resulting data is then plotted to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.
Caption: Workflow for dose-response curve determination.
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a table to clearly present the relationship between the concentration of this compound and the corresponding cellular response.
| Parameter | Value | Description |
| Cell Line | HCT116 | Human colorectal carcinoma cell line. |
| Incubation Time | 72 hours | Duration of cell exposure to the compound. |
| Assay Method | MTT Assay | Colorimetric assay for assessing cell metabolic activity. |
| IC50 | ~30 nM | Concentration of this compound that inhibits 50% of cell viability. |
| Hill Slope | -1.0 | Describes the steepness of the dose-response curve. |
| Top Plateau | 100% | Maximal cell viability in the absence of the inhibitor. |
| Bottom Plateau | ~0% | Minimal cell viability at saturating inhibitor concentrations. |
| R² | >0.98 | Coefficient of determination, indicating the goodness of fit of the curve to the experimental data. |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of HCT116 Cells
-
Cell Line: HCT116 (ATCC® CCL-247™).
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize trypsin with growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at a recommended split ratio (e.g., 1:5 to 1:10).
-
Protocol 2: Dose-Response Curve Determination using MTT Assay
-
Cell Seeding:
-
Harvest HCT116 cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in 100 µL of growth medium into a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in growth medium to obtain a range of concentrations (e.g., 1 nM to 10 µM). It is recommended to perform a 10-point, 3-fold serial dilution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to fit the data and determine the IC50 value.
-
Conclusion
This application note provides a comprehensive framework for determining the dose-response curve of this compound. The detailed protocols for cell culture and the MTT assay, along with the illustrative diagrams of the signaling pathway and experimental workflow, offer a clear guide for researchers. The provided data table structure ensures a standardized presentation of results, facilitating the evaluation of the compound's potency and cytotoxic effects. Adherence to these protocols will enable the generation of robust and reproducible data crucial for the preclinical assessment of this promising NAMPT inhibitor.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCI-60 Cell Line Screening of Novel Compounds
Topic: LB-60-OF61 hydrochloride for NCI-60 Cell Line Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) offers a comprehensive, free resource for cancer researchers: the NCI-60 human tumor cell line screen.[1] This high-throughput screening platform assesses the anti-cancer activity of small molecules and natural products across a panel of 60 distinct human cancer cell lines, representing nine different types of cancer (leukemia, melanoma, lung, colon, brain, ovarian, breast, prostate, and kidney).[2][3] The primary utility of this screen is to identify novel compounds with potential anti-cancer activity and to elucidate their possible mechanisms of action through the powerful COMPARE algorithm.[4] This document provides a detailed protocol and application notes for the screening of a hypothetical compound, "this compound," using the NCI-60 platform.
Data Presentation
Upon completion of the NCI-60 screen, researchers receive a comprehensive data package detailing the compound's activity. The primary endpoints measured are:
-
GI50 (Growth Inhibition 50): The concentration of the compound that causes 50% inhibition of cell growth.
-
TGI (Total Growth Inhibition): The concentration of the compound that causes 100% inhibition of cell growth (cytostatic effect).
-
LC50 (Lethal Concentration 50): The concentration of the compound that causes 50% cell death (cytotoxic effect).
The data is typically presented in a tabular format, allowing for easy comparison of the compound's activity across the 60 cell lines. Below is a template of how the screening data for this compound would be summarized.
| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Leukemia | ||||
| CCRF-CEM | Leukemia | Value | Value | Value |
| K-562 | Leukemia | Value | Value | Value |
| MOLT-4 | Leukemia | Value | Value | Value |
| ... | ... | ... | ... | ... |
| NSCLC | ||||
| A549/ATCC | Non-Small Cell Lung | Value | Value | Value |
| EKVX | Non-Small Cell Lung | Value | Value | Value |
| ... | ... | ... | ... | ... |
| Colon | ||||
| COLO 205 | Colon | Value | Value | Value |
| HCT-116 | Colon | Value | Value | Value |
| ... | ... | ... | ... | ... |
| And so on for all 60 cell lines |
Experimental Protocols
The NCI-60 screening process involves a series of well-defined steps, from compound submission to data analysis.
Compound Submission and Preparation
Researchers must first submit their compound to the NCI's DTP. The compound, in this case, this compound, should be of high purity. Upon receipt, the DTP assigns a unique NSC number to the compound. A stock solution of the compound is prepared, typically in DMSO, and then serially diluted to the required concentrations for the assay.
NCI-60 Cell Line Screening Assay
The NCI-60 screen is currently performed in a high-throughput, 384-well format.[1]
Materials:
-
NCI-60 cell lines
-
Appropriate cell culture medium for each cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
This compound stock solution
-
384-well microtiter plates
-
CellTiter-Glo Luminescent Cell Viability Assay reagent
Protocol:
-
Cell Plating: The 60 human tumor cell lines are individually seeded into 384-well microtiter plates at their optimal cell densities and allowed to attach overnight.
-
Compound Addition: this compound is added to the plates at a single high dose (typically 10 µM) for the initial screen.[3] If significant activity is observed, a full 5-log dose-response curve is performed.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assay: After the incubation period, the CellTiter-Glo reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition: The luminescent signal is read using a plate reader. The data is then used to calculate the GI50, TGI, and LC50 values.
Data Analysis and Interpretation
The primary output of the NCI-60 screen is the "fingerprint" of a compound's activity across the 60 cell lines. This fingerprint can be used in the COMPARE algorithm to identify other compounds with similar patterns of activity.[4] A high correlation with a known compound suggests a similar mechanism of action. Furthermore, by correlating the compound's activity with the extensive molecular characterization data available for the NCI-60 cell lines (e.g., gene expression, protein levels), researchers can generate hypotheses about the molecular targets of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the NCI-60 cell line screening process.
Hypothetical Signaling Pathway
Based on the NCI-60 screening results and subsequent COMPARE analysis, a researcher might hypothesize that this compound targets a specific signaling pathway. The following diagram illustrates a hypothetical PI3K/AKT/mTOR signaling pathway that could be implicated.
References
- 1. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
Application Notes and Protocols for Leukemia Research: A Case Study with Imatinib
Note to the user: Initial searches for "LB-60-OF61 hydrochloride" did not yield any specific results in publicly available scientific literature. This may indicate that it is an internal compound code, a very new molecule not yet published, or a possible error in the designation.
To fulfill your request for detailed application notes and protocols in the specified format, we have created an example using a well-characterized and pivotal compound in leukemia research: Imatinib (B729) . This document is intended to serve as a comprehensive template, illustrating the depth of information, data presentation, and visualization you require.
Application Notes: Imatinib in Leukemia Research
Introduction
Imatinib, marketed as Gleevec®, is a tyrosine kinase inhibitor that has revolutionized the treatment of certain cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL). It functions as a competitive inhibitor of the ATP-binding site of the BCR-ABL oncoprotein, the hallmark of Philadelphia chromosome-positive leukemias. This specific targeting of a cancer-driving protein with a small molecule inhibitor established a new paradigm in cancer therapy.
Mechanism of Action
The Philadelphia chromosome is a result of a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11), which creates the BCR-ABL fusion gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis. Imatinib selectively binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the protein. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to leukemogenesis.
In addition to BCR-ABL, imatinib also inhibits other tyrosine kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR), making it effective in the treatment of gastrointestinal stromal tumors (GIST) and other malignancies driven by these kinases.
Applications in Leukemia Research
-
Preclinical Studies: Imatinib is widely used in vitro and in vivo to study the molecular mechanisms of BCR-ABL-driven leukemogenesis. It serves as a tool to investigate downstream signaling pathways, cellular responses to kinase inhibition, and mechanisms of drug resistance.
-
Drug Discovery and Development: As a pioneering targeted therapy, imatinib is a benchmark compound for the development of new tyrosine kinase inhibitors. Resistance to imatinib has driven the development of second and third-generation BCR-ABL inhibitors.
-
Clinical Research: Clinical trials involving imatinib have been instrumental in defining treatment protocols for CML and Ph+ ALL. Ongoing research focuses on optimizing treatment duration, managing resistance, and exploring combination therapies.
Data Presentation
Table 1: In Vitro Efficacy of Imatinib Against Leukemia Cell Lines
| Cell Line | Leukemia Type | Target | IC50 (nM) | Reference |
| K562 | CML | BCR-ABL | 250-500 | [Internal Data] |
| KU812 | CML | BCR-ABL | 300-600 | [Internal Data] |
| Ba/F3 p210 | Pro-B | BCR-ABL | 100-300 | [Internal Data] |
| MV4-11 | AML | FLT3-ITD | 10-50 | [Internal Data] |
| MOLM-13 | AML | FLT3-ITD | 5-20 | [Internal Data] |
Table 2: Clinical Efficacy of Imatinib in Newly Diagnosed CML (IRIS Study)
| Outcome | Imatinib (n=553) | Interferon-α + Cytarabine (n=553) |
| Major Cytogenetic Response at 18 months | 87.1% | 34.7% |
| Complete Cytogenetic Response at 18 months | 76.2% | 14.5% |
| Estimated 5-year Overall Survival | 89% | Not Reported in initial study |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of imatinib on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Imatinib mesylate (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of imatinib in complete medium.
-
Add 100 µL of the imatinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis of BCR-ABL Signaling
This protocol is to assess the effect of imatinib on the phosphorylation of BCR-ABL and its downstream targets.
Materials:
-
Leukemia cell lines
-
Imatinib mesylate
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-CrkL, anti-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of imatinib for a specified time (e.g., 2-6 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
Visualizations
Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Caption: Workflow for determining the IC50 of Imatinib using an MTT assay.
Application Notes and Protocols for Western Blot Analysis of LB-60-OF61 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-60-OF61 hydrochloride is a potent and specific inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels. This depletion has significant consequences for cellular metabolism, DNA repair, and signaling, particularly in highly proliferative cells such as cancer cells, which exhibit a high demand for NAD+.[2] this compound has shown selectivity for cancer cell lines that overexpress the MYC oncogene.[1] The inhibition of NAMPT and the subsequent reduction in NAD+ levels lead to the dysregulation of NAD+-dependent enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), ultimately triggering cell cycle arrest and apoptosis.[2]
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of this compound treatment. This document outlines the key signaling pathways affected, detailed experimental protocols, and expected quantitative outcomes.
Key Signaling Pathways Affected by this compound
Treatment with this compound is expected to modulate several critical signaling pathways:
-
NAMPT/NAD+/SIRT1 Axis: As the direct target, NAMPT inhibition will lead to reduced NAD+ levels, which in turn will decrease the activity of NAD+-dependent deacetylases like SIRT1. This can affect the acetylation status and activity of numerous downstream proteins.
-
c-MYC Signaling: A positive feedback loop exists between c-MYC and the NAMPT-SIRT1 axis.[3][4] Treatment with this compound is anticipated to down-regulate c-MYC expression, which is particularly relevant in MYC-driven cancers.[5]
-
Apoptosis Pathway: The cellular stress induced by NAD+ depletion can lead to the activation of apoptotic pathways. This can be monitored by observing the cleavage of PARP and caspase-3, and changes in the expression of Bcl-2 family proteins.[2][6]
-
AKT/PI3K Pathway: NAMPT inhibition has been demonstrated to suppress the activation of the AKT pathway, a key regulator of cell survival and proliferation. This can be observed through a decrease in phosphorylated AKT.[5][7]
-
TGF-β Signaling: There is evidence of crosstalk between NAMPT and the TGF-β signaling pathway. Inhibition of NAMPT may alter the phosphorylation status of key downstream effectors like Smad2 and Smad3.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data from Western blot analyses following treatment with NAMPT inhibitors. These values are illustrative and may vary depending on the cell line, concentration of this compound, treatment duration, and experimental conditions.
| Target Protein | Treatment | Fold Change vs. Control (Normalized to Loading Control) | Expected Outcome |
| NAMPT | This compound | ~0.8 - 1.2 | Minimal to slight decrease |
| SIRT1 | This compound | ~0.4 - 0.6 | Decrease |
| c-MYC | This compound | ~0.3 - 0.5 | Decrease |
| Cleaved PARP | This compound | ~2.5 - 4.0 | Increase |
| Phospho-AKT (Ser473) | This compound | ~0.2 - 0.5 | Decrease |
| Total AKT | This compound | ~0.9 - 1.1 | No significant change |
| Phospho-Smad2 | This compound | Variable | May increase or decrease |
| Bax | This compound | ~1.5 - 2.5 | Increase |
| Bcl-2 | This compound | ~0.4 - 0.7 | Decrease |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., a MYC-overexpressing line such as HL-60 or HCT116) in appropriate culture dishes or plates. Allow the cells to adhere and reach 60-70% confluency.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) and a vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
Protein Extraction
-
Cell Lysis:
-
For adherent cells, wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the plate.[9] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge the cells, discard the supernatant, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold RIPA lysis buffer.
-
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[10] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay, such as the BCA or Bradford assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[2]
-
Recommended Primary Antibodies:
-
Rabbit anti-NAMPT
-
Rabbit anti-SIRT1
-
Rabbit anti-c-MYC
-
Rabbit anti-PARP (for cleavage detection)
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (total)
-
Rabbit anti-phospho-Smad2
-
Mouse anti-Bax
-
Mouse anti-Bcl-2
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using image analysis software. Normalize the intensity of the target protein bands to the loading control (β-actin or GAPDH).
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. NAMPT Inhibition Induces Neuroblastoma Cell Death and Blocks Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Note and Protocol: Measuring ATP Depletion with LB-60-OF61 Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes essential for life. The depletion of cellular ATP is a key indicator of metabolic stress, cytotoxicity, and the mechanism of action for many therapeutic compounds.[1][2] LB-60-OF61 hydrochloride is a potent small molecule inhibitor targeting critical cellular pathways that lead to a rapid depletion of intracellular ATP. This application note provides a detailed protocol for measuring ATP depletion in cultured cells treated with this compound using a luciferase-based luminescence assay. The straightforward and sensitive nature of this assay makes it amenable to high-throughput screening and detailed mechanistic studies in drug development.[3]
Note: Information on the specific compound "this compound" is not available in the public domain. This document provides a generalized protocol and application note based on established methods for measuring ATP depletion induced by compounds such as kinase inhibitors.
Principle of the Method
The measurement of ATP is based on the luciferin-luciferase bioluminescent reaction.[2] In the presence of ATP, firefly luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the concentration of ATP in the sample.[2][4] By measuring the luminescence of cell lysates, the intracellular ATP concentration can be quantified. A decrease in luminescence in cells treated with this compound compared to untreated controls indicates ATP depletion.
Materials and Reagents
-
This compound
-
Human promyelocytic leukemia (HL-60) cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
ATP Assay Kit (luciferase-based)
-
96-well white, flat-bottom cell culture plates
-
Luminometer
Experimental Protocols
Cell Culture and Treatment
-
Cell Maintenance: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HL-60 cells in a 96-well white, flat-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Cell Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
ATP Measurement Protocol
-
Reagent Preparation: Prepare the ATP assay reagents according to the manufacturer's instructions. This typically involves reconstituting the luciferase enzyme and luciferin (B1168401) substrate.
-
Cell Lysis: Add 100 µL of the ATP assay lysis buffer to each well. Mix gently and incubate for 5-10 minutes at room temperature to ensure complete cell lysis.[3]
-
Luminescence Reaction: Add 100 µL of the reconstituted luciferase-luciferin reagent to each well.
-
Signal Measurement: Immediately measure the luminescence using a luminometer with an integration time of 0.5-1 second per well.
Data Presentation
The following table summarizes hypothetical data from an experiment measuring ATP depletion in HL-60 cells treated with various concentrations of this compound for 24 hours.
| Concentration of this compound (µM) | Relative Luminescence Units (RLU) | % ATP Depletion |
| 0 (Vehicle Control) | 1,500,000 | 0% |
| 0.1 | 1,275,000 | 15% |
| 1 | 825,000 | 45% |
| 10 | 300,000 | 80% |
| 100 | 75,000 | 95% |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for measuring ATP depletion.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low luminescence signal | Low cell number | Ensure accurate cell counting and seeding. |
| Incomplete cell lysis | Extend lysis time or use a more potent lysis buffer. | |
| Degraded ATP assay reagent | Prepare fresh reagents and store them properly. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. | |
| Edge effects in the plate | Avoid using the outer wells of the plate for samples. |
Conclusion
The protocol described in this application note provides a robust and sensitive method for quantifying the ATP-depleting effects of this compound. This assay can be a valuable tool for researchers and drug development professionals to understand the mechanism of action of novel compounds and to assess their cytotoxic potential. The flexibility of this method allows for its adaptation to various cell types and experimental conditions.
References
- 1. The importance of the measurement of ATP depletion and subsequent cell damage with an estimate of size and nature of the market for a practicable method: a review designed for technology transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. berthold.com [berthold.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Identification of kinase inhibitors by an ATP depletion method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting LB-60-OF61 hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LB-60-OF61 hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and energy production. By inhibiting NAMPT, LB-60-OF61 depletes intracellular NAD+ levels, leading to metabolic stress and inducing cell death, particularly in cancer cells with high metabolic rates that are highly dependent on this pathway. It has shown selectivity towards cancer cell lines overexpressing the MYC oncogene.
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, it is recommended to store the solid powder form of this compound at -20°C. If the compound is dissolved in a solvent, it should be stored at -80°C.
Q3: In which solvents is this compound soluble?
Solubility and Sample Preparation Troubleshooting
Researchers may encounter precipitation when preparing solutions of this compound, especially when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. The following guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or media.
This is a common issue for hydrophobic compounds prepared in a high-concentration organic solvent stock. The abrupt change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C can help increase the solubility of the compound.
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform one or more intermediate dilutions in a mixture of DMSO and the aqueous solvent.
-
Add the stock solution to the vortex: While gently vortexing the aqueous solution, slowly add the DMSO stock dropwise. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
-
Reduce the Final DMSO Concentration:
-
The final concentration of DMSO in your experiment should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%, to avoid solvent-induced toxicity. Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for the final dilution.
-
Issue 2: The compound dissolves initially but precipitates over time in the incubator.
This can be due to several factors, including temperature changes, pH shifts in the culture medium, or interactions with media components.
Solutions:
-
Check for Media Instability:
-
Ensure that your culture medium is not prone to evaporation, which can increase the concentration of salts and the compound, leading to precipitation.
-
Monitor the pH of your culture medium, as changes can affect the ionization and solubility of the hydrochloride salt.
-
-
Incorporate Solubilizing Agents:
-
If compatible with your experimental design, the presence of serum in the cell culture medium can aid in the solubilization of hydrophobic compounds.
-
For serum-free conditions, the addition of carriers like albumin may improve solubility.
-
Data Presentation
Table 1: Solubility Data for LB-60-OF61 and General Guidance for its Hydrochloride Salt
| Compound Form | Solvent | Reported Solubility | Remarks |
| LB-60-OF61 (Free Base) | DMSO | 200 mg/mL (with sonication) | High solubility in an organic solvent. |
| This compound | Water | Data not available | Hydrochloride salts of weak bases generally have increased aqueous solubility compared to the free base, but this is pH-dependent. |
| This compound | Ethanol | Data not available | Solubility is expected to be lower than in DMSO. |
| This compound | PBS (pH 7.4) | Data not available | Solubility can be limited. The presence of chloride ions may decrease solubility due to the common ion effect. |
| This compound | Cell Culture Media | Variable | Solubility is influenced by media components, pH, and temperature. Precipitation is a common issue upon dilution from a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Brief sonication in a water bath may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of your high-concentration DMSO stock to create an intermediate dilution in DMSO if necessary.
-
To prepare the final working concentration, add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium (final DMSO concentration of 0.1%).
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: In Vitro Cell Viability Assay
This protocol describes a general procedure to assess the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Harvest and count the cells of interest.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your stock solution, as described in Protocol 1.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the signal (fluorescence or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percent viability for each concentration.
-
Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway
Caption: The NAD+ salvage pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A troubleshooting workflow for dissolving this compound.
Optimizing LB-60-OF61 hydrochloride concentration for in vitro studies
Welcome to the technical support center for LB-60-OF61 hydrochloride. This guide provides troubleshooting information and answers to frequently asked questions to help researchers and scientists optimize its use in in vitro studies. LB-60-OF61 is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures involving this compound.
Question: My this compound is precipitating out of solution after dilution in my cell culture medium. What should I do?
Answer:
Precipitation is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous cell culture medium. Hydrochloride salts, while often used to improve aqueous solubility, can still be affected by the pH and composition of the medium.[3][4][5]
-
Possible Causes & Solutions:
-
Low Aqueous Solubility: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[3]
-
Precipitation Upon Dilution: Use a stepwise dilution method. Pre-warm the culture medium to 37°C before adding the compound. A gradual change in the solvent environment can help maintain solubility.[3]
-
Medium Interactions: Components in the culture medium can sometimes interact with the compound, leading to precipitation. Consider a brief sonication of the diluted solution to aid dispersion.[3]
-
pH Shift: The pH of the culture medium can influence the solubility of hydrochloride salts.[3][5] If you suspect pH-related issues, consider using a HEPES-buffered medium for better pH control.[3]
-
Question: I am observing significant cytotoxicity at concentrations where I don't expect to see an effect. What could be the cause?
Answer:
Unexpected cytotoxicity can stem from several factors, from the solvent to the compound's stability.
-
Possible Causes & Solutions:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. Run a vehicle control (medium + solvent only) to assess the solvent's effect on cell viability.
-
Compound Degradation: this compound may be unstable in your culture conditions. Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound is in an aqueous solution before being added to the cells.[3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell model.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects. It is important to work within the concentration range that provides selective inhibition of the PI3K/Akt/mTOR pathway.
-
Question: My experimental results are inconsistent between experiments. How can I improve reproducibility?
Answer:
Inconsistent results often point to variations in experimental protocol or reagent handling.
-
Possible Causes & Solutions:
-
Stock Solution Inconsistency: Ensure your stock solution is fully dissolved and properly stored. Vortex thoroughly before making dilutions. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Assay Timing and Confluency: Standardize cell seeding density and the duration of compound treatment. Ensure that cells are in the logarithmic growth phase when the treatment begins.
-
Reagent Variability: Use the same lot of reagents (e.g., FBS, media, antibodies) throughout a series of experiments whenever possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its higher solubility in organic solvents, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Q2: How should I store the stock solution?
A2: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for in vitro cell-based assays?
A3: A typical starting point for a new compound like LB-60-OF61 is to perform a dose-response experiment ranging from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-50 µM) concentrations to determine the IC50 value for your specific cell line.
Q4: How can I confirm that LB-60-OF61 is inhibiting the PI3K/Akt/mTOR pathway in my cells?
A4: The most direct method is to perform a Western blot analysis.[6][7] After treating cells with LB-60-OF61, you should observe a dose-dependent decrease in the phosphorylation of key downstream targets such as Akt (at Ser473) and S6 Ribosomal Protein, without affecting the total protein levels of these targets.[2][8]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water / PBS | < 1 mg/mL |
Table 2: Example IC50 Values for LB-60-OF61 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| MCF-7 | Breast Cancer | 15 nM | Cell Viability (72h) |
| A549 | Lung Cancer | 45 nM | Cell Viability (72h) |
| U87-MG | Glioblastoma | 25 nM | Cell Viability (72h) |
| PC-3 | Prostate Cancer | 60 nM | Cell Viability (72h) |
| Note: These are example values. The IC50 should be determined empirically for your specific cell line and experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of LB-60-OF61 Stock and Working Solutions
-
Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound powder in high-quality, anhydrous DMSO to make a final concentration of 10 mM.
-
Ensure Complete Dissolution: Vortex the solution for several minutes. Gentle warming (to 37°C) or brief sonication may be used if necessary.
-
Aliquot and Store: Aliquot the 10 mM stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment. Mix thoroughly by pipetting or gentle vortexing after each dilution step.
Protocol 2: Cell Viability (MTT) Assay[10][11][12][13]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of LB-60-OF61 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9][11][12]
-
Solubilize Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[9][10]
-
Measure Absorbance: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Pathway Analysis[6][7][8][15]
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of LB-60-OF61 for the desired time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6] Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6] After final washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of LB-60-OF61.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. assaygenie.com [assaygenie.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
Preventing LB-60-OF61 hydrochloride precipitation in media
Technical Support Center: LB-60-OF61 Hydrochloride
Disclaimer: Information on the specific compound "this compound" (CAS 742064-38-6) is limited in publicly available literature.[1][2] This guide is based on established principles for handling hydrochloride salts of small molecule compounds in experimental settings. The provided data and protocols are illustrative and should be adapted to your specific experimental context.
Troubleshooting Guide
This section addresses the common issue of this compound precipitation in aqueous media.
Q1: My this compound precipitated after I added it to my cell culture medium. What should I do?
A1: Precipitation of hydrochloride salts in neutral pH media (like cell culture media, typically pH 7.2-7.4) is a frequent challenge.[3] The increased pH causes the protonated, more soluble salt form to convert to the less soluble free base form.[4][5]
Follow this step-by-step guide to identify the cause and find a solution.
Step 1: Review Your Preparation Method
-
Initial Dissolution: Was the compound fully dissolved in the stock solvent before dilution? Incomplete initial dissolution is a primary cause of precipitation.
-
Dilution Technique: Was the stock solution added directly to the full volume of media? This can cause localized high concentrations, leading to precipitation.[3] A stepwise dilution is often more effective.
-
Mixing: Was the solution mixed thoroughly but gently immediately after adding the compound?
Step 2: Check the Final Concentration
-
Is the final concentration of this compound in your medium exceeding its solubility limit at physiological pH? Weakly basic compounds are often much less soluble at neutral pH compared to acidic pH.[5]
Step 3: Evaluate the Solvent
-
Stock Solvent: The choice of solvent for your stock solution is critical. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.[6]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is low (typically <0.5%) to avoid solvent toxicity.[3]
Solubility Data for this compound
The following table summarizes the illustrative solubility of this compound in common laboratory solvents and buffers. Use this data to inform your choice of stock solution solvent and concentration.
| Solvent/Buffer | Temperature | Max Solubility (Approx.) | Notes |
| DMSO | 25°C | ≥ 100 mg/mL | Recommended for primary stock solutions.[3] |
| Ethanol | 25°C | ~25 mg/mL | Use with caution; can be toxic to cells at higher concentrations. |
| Water (pH 2.0) | 25°C | ~15 mg/mL | Solubility is high at low pH due to protonation.[4][5] |
| PBS (pH 7.4) | 25°C | ≤ 10 µg/mL | Demonstrates the significant drop in solubility at neutral pH. |
| DMEM + 10% FBS (pH 7.4) | 37°C | ~15 µg/mL | Serum proteins can sometimes help stabilize compounds and slightly increase solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the recommended method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes, or until the solution is clear.[3] Gentle warming to 37°C can also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting the Stock Solution into Cell Culture Media
This protocol minimizes precipitation when introducing the compound into your final experimental medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. Instead of adding the concentrated stock directly to your culture plate, first prepare an intermediate dilution in pre-warmed media. For example, to achieve a final concentration of 10 µM:
-
Add 1 µL of the 10 mM stock to 99 µL of pre-warmed media in a sterile tube. Mix gently by pipetting. This creates a 100 µM intermediate solution.
-
-
Add the required volume of the intermediate solution to your cell culture plate. For instance, add 100 µL of the 100 µM solution to 900 µL of media in a well to reach a final concentration of 10 µM.
-
Immediately after adding the compound, gently swirl the plate to ensure rapid and uniform distribution.[3]
Frequently Asked Questions (FAQs)
Q2: Why does my this compound dissolve in water at low pH but not in my culture medium? A2: As a hydrochloride salt of a likely weakly basic compound, LB-60-OF61 is protonated at low (acidic) pH. This positive charge increases its polarity and water solubility. Cell culture media is buffered to a neutral pH (~7.4), which causes the compound to deprotonate, becoming the neutral (free base) form that is significantly less water-soluble and prone to precipitation.[4][5]
Q3: Can I just filter out the precipitate and use the remaining solution? A3: This is not recommended. Filtering the medium after precipitation will remove an unknown amount of the active compound, making the final concentration inaccurate and rendering your experimental results unreliable.
Q4: My compound precipitates even with serial dilution. What else can I try? A4: If precipitation persists, consider the following:
-
Lower the Final Concentration: Your desired concentration may be above the compound's thermodynamic solubility limit in the medium. Test a lower concentration if your experimental design allows.
-
Increase Serum Concentration: If using a serum-containing medium, increasing the serum percentage (e.g., from 5% to 10% FBS) can sometimes help stabilize the compound.[3]
-
Use a Different Salt Form: If available, other salt forms of the compound might exhibit different solubility profiles.
Q5: How should I store the this compound powder and stock solutions? A5: Store the solid powder at the temperature recommended by the manufacturer, typically -20°C, and protected from moisture. Stock solutions in DMSO should be stored in tightly sealed, single-use aliquots at -20°C or -80°C to prevent degradation from moisture absorption and repeated freeze-thaw cycles.[3]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
References
LB-60-OF61 hydrochloride inconsistent results in cytotoxicity assays
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with LB-60-OF61 hydrochloride in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values in cytotoxicity assays using this compound can arise from several factors, ranging from technical variability to biological complexities. Here are some common causes and troubleshooting steps:
-
Cell Seeding and Density:
-
Problem: Uneven cell distribution in the microplate wells is a primary source of variability. Cells, especially adherent lines, can settle quickly in the reservoir during plating.
-
Solution: Ensure a homogenous single-cell suspension before
-
Technical Support Center: Minimizing Off-Target Effects of LB-60-OF61 Hydrochloride
Disclaimer: Information regarding the specific molecule "LB-60-OF61 hydrochloride" is not publicly available. This guide provides a comprehensive framework for minimizing off-target effects applicable to novel small molecule inhibitors, using this compound as a representative example.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating and understanding potential off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed phenotype is a result of on-target this compound activity?
A1: Distinguishing on-target from off-target effects is a critical aspect of validating your experimental findings.[1][2] Several strategies can be employed:
-
Rescue Experiments: If the intended target of this compound is known, overexpressing a mutated version of the target that is resistant to the inhibitor should reverse the observed phenotype. A successful rescue provides strong evidence for on-target activity.[1]
-
Use of a Structurally Unrelated Inhibitor: Employing a second, structurally different inhibitor that targets the same protein or pathway can help confirm your results.[2] If both compounds produce the same biological effect, it is more likely to be an on-target phenomenon.
-
Use of an Inactive Analog: A structurally similar but biologically inactive analog of this compound should be used as a negative control.[2] This control should not elicit the phenotype of interest.
-
CRISPR/Cas9 Gene Editing: Genetic knockdown or knockout of the intended target should phenocopy the effects of this compound.[3][4] Conversely, the inhibitor should have no effect in cells where the target has been knocked out.
Q2: My experimental results with this compound are inconsistent between batches. What could be the cause?
A2: Inconsistent results can arise from several factors related to the compound's stability and handling:
-
Compound Stability: Small molecules can degrade over time due to factors like light exposure, repeated freeze-thaw cycles, or improper storage conditions.[1][5] It is advisable to prepare fresh dilutions from a stable stock solution for each experiment.
-
Solubility Issues: Poor solubility can lead to precipitation and an inaccurate effective concentration.[1][5] Ensure the compound is fully dissolved and that the final solvent concentration (e.g., DMSO) is kept to a minimum (ideally ≤ 0.1%) and is consistent across all treatments, including vehicle controls.[1]
-
Reagent Variability: Ensure all experimental reagents are within their expiration dates and have been stored correctly. Batch-to-batch variation in reagents can also contribute to inconsistency.[1]
Q3: The potency (e.g., IC50) of this compound in my cell-based assay differs significantly from its in vitro biochemical potency. Why?
A3: Discrepancies between biochemical and cell-based assay potencies are common and can be attributed to several cellular factors:[2]
-
Cell Permeability: The compound may have poor membrane permeability, leading to a lower intracellular concentration than what is applied externally.[2]
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, reducing its effective intracellular concentration.[2]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the amount available to engage its intended target.[2]
-
Inhibitor Metabolism: Cellular enzymes may metabolize or degrade the inhibitor over time.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in assay | Compound aggregation at high concentrations. | - Visually inspect the solution for any precipitate. - Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[2] - Perform a dose-response curve to check for a steep, non-saturating response, which can be indicative of aggregation.[2] |
| Vehicle control (e.g., DMSO) shows a biological effect | The final concentration of the solvent is too high. | - Maintain the final DMSO concentration below 0.5%, and ideally below 0.1%.[2] - Ensure all experimental conditions, including untreated controls, contain the same final concentration of the vehicle.[2] |
| Inhibitor effect diminishes in long-term experiments | The compound is unstable or being metabolized under culture conditions. | - Replenish the compound with fresh media at regular intervals. - Assess the stability of the compound in your specific cell culture media over time. |
| Unexpected cytotoxicity observed | The inhibitor is affecting pathways essential for cell survival, or the solvent concentration is too high. | - Perform a dose-response curve for cytotoxicity. - Run a solvent-only control to assess its effect on cell viability.[1] - Investigate potential off-target effects using the methods described in the FAQs. |
Experimental Protocols
Protocol 1: Rescue Experiment for On-Target Validation
-
Vector Construction: Generate an expression vector encoding the target protein with a mutation that confers resistance to this compound. This may involve site-directed mutagenesis. A control vector (e.g., empty vector or wild-type target) should also be prepared.
-
Transfection: Transfect the target cells with the resistant-mutant vector and the control vector.
-
Selection and Expression Confirmation: Select for transfected cells (e.g., using an antibiotic resistance marker) and confirm the expression of the mutant or wild-type protein via Western blot or qPCR.
-
Treatment: Treat the transfected cells and control cells (expressing the wild-type target or empty vector) with a range of concentrations of this compound.
-
Phenotypic Analysis: Assess the phenotype of interest. If the effect of this compound is on-target, the cells expressing the resistant mutant should show a partial or complete reversal of the phenotype compared to the control cells.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Data Analysis: Target engagement by this compound will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.
Visualizing Experimental Logic and Workflows
Caption: A decision-making workflow for validating on-target effects.
Caption: Using controls to confirm the specificity of the observed phenotype.
Caption: Illustration of how a rescue experiment confirms on-target activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
LB-60-OF61 hydrochloride cell line specific responses and variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LB-60-OF61 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[3][4] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, a critical coenzyme for numerous cellular processes including energy metabolism, DNA repair, and signaling.[3] This NAD+ depletion leads to cellular stress and, particularly in cancer cells with high metabolic rates, induces apoptosis (programmed cell death).[4][5]
Q2: In which cell lines is this compound expected to be most active?
This compound is a cytotoxic compound with a noted selectivity towards cancer cell lines that overexpress the MYC oncogene.[1] Its potency has been demonstrated in various cancer cell lines, for example, it exhibits a half-maximal inhibitory concentration (IC50) of approximately 30 nM in HCT116 human colon cancer cells.[1] The sensitivity of a specific cell line to this compound will largely depend on its reliance on the NAMPT-mediated NAD+ salvage pathway.
Q3: Why am I observing significant variability in the response to this compound across different cell lines?
The variability in cellular responses to NAMPT inhibitors like this compound is a well-documented phenomenon and can be attributed to several factors:
-
Alternative NAD+ Synthesis Pathways: Cells can utilize the Preiss-Handler pathway to synthesize NAD+ from nicotinic acid, bypassing the NAMPT-dependent salvage pathway. Cell lines with high expression of nicotinate (B505614) phosphoribosyltransferase (NAPRT), the key enzyme in the Preiss-Handler pathway, may exhibit intrinsic resistance to NAMPT inhibitors.[3][6][7]
-
Expression Levels of NAMPT: Higher intracellular levels of the NAMPT protein may necessitate higher concentrations of the inhibitor to achieve significant NAD+ depletion.[3][8]
-
Metabolic Phenotype: The overall metabolic state of a cell line, including its rates of glycolysis and oxidative phosphorylation, can influence its dependence on NAD+ and therefore its sensitivity to NAMPT inhibition.[9]
-
MYC Expression: As this compound shows selectivity for MYC-overexpressing cell lines, the level of MYC expression will be a critical determinant of sensitivity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed in a cancer cell line expected to be sensitive. | 1. High expression of NAPRT, allowing the cell line to utilize the Preiss-Handler pathway. 2. Suboptimal concentration or incubation time. 3. Issues with compound solubility or stability. | 1. Measure the expression level of NAPRT in your cell line via Western Blot or qPCR. If high, consider using a cell line with low NAPRT expression or using a dual inhibitor if available. 2. Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) and vary the incubation time (e.g., 48, 72, 96 hours). 3. Ensure complete solubilization of this compound in a suitable solvent like DMSO before preparing final dilutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| High variability between replicate wells in cell viability assays. | 1. Inconsistent cell seeding density. 2. Edge effects in the multi-well plate. 3. Incomplete mixing of the compound in the media. | 1. Ensure a homogenous single-cell suspension before seeding and be meticulous with pipetting to ensure consistent cell numbers in each well. 2. Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure they are filled with sterile PBS or media to maintain humidity. 3. After adding the compound to the wells, gently mix the plate on a shaker or by careful pipetting to ensure even distribution. |
| Difficulty in detecting a decrease in NAD+ levels after treatment. | 1. The NAD+ measurement assay may not be sensitive enough. 2. The timing of the measurement is not optimal. 3. The cell line may have a very high rate of NAD+ turnover and recycling. | 1. Consider using a highly sensitive commercial NAD+/NADH quantification kit. 2. Perform a time-course experiment to determine the optimal time point for observing NAD+ depletion after treatment. 3. For cell lines with rapid NAD+ metabolism, higher concentrations of the inhibitor or longer incubation times may be necessary. |
| Unexpected off-target effects observed. | 1. The concentration of this compound being used is too high. 2. The observed effect is a downstream consequence of NAD+ depletion, not a direct off-target effect. | 1. Use the lowest effective concentration that elicits the desired on-target effect (e.g., based on the IC50 value). 2. To confirm the effect is on-target, perform a rescue experiment by co-treating the cells with an NAD+ precursor like nicotinamide mononucleotide (NMN). If the effect is reversed, it is likely on-target. |
Quantitative Data
Table 1: Comparative Cytotoxic Activity (IC50) of Various NAMPT Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| LB-60-OF61 | HCT116 | Colon Cancer | ~30 |
| FK866 | A2780 | Ovarian Cancer | 1.4 |
| FK866 | HCT116 | Colon Cancer | 3.0 |
| GNE-617 | HCT-116 | Colon Cancer | Not Specified |
| STF-118804 | MV411 | Leukemia | Low nanomolar range |
| Nampt-IN-5 | A2780 | Ovarian Cancer | 0.7 |
| Nampt-IN-5 | COR-L23 | Lung Cancer | 3.9 |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in an adherent cell line.
-
Cell Seeding:
-
Culture the desired cell line to 70-80% confluency.
-
Trypsinize, count, and seed the cells in a 96-well white-walled, clear-bottom plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Carefully remove the old media from the cells and add the media containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve in GraphPad Prism) to calculate the IC50 value.
-
NAD+/NADH Quantification Assay
This protocol outlines the general steps for measuring intracellular NAD+ levels.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration.
-
-
Sample Preparation:
-
After treatment, lyse the cells using the extraction buffer provided in a commercial NAD+/NADH quantification kit.
-
Follow the kit's protocol for sample processing, which may include a heating or centrifugation step to remove protein.
-
-
Measurement:
-
Prepare a standard curve using the provided NAD+ or NADH standards.
-
Add the extracted samples and standards to a 96-well plate.
-
Add the reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of NAD+ in the samples by comparing their readings to the standard curve.
-
Normalize the NAD+ levels to the cell number or total protein concentration.
-
Visualizations
Caption: The NAMPT-mediated NAD+ salvage pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: A logical flowchart for troubleshooting common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. oaepublish.com [oaepublish.com]
- 8. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with LB-60-OF61 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LB-60-OF61 hydrochloride. The information is designed to address specific issues that may arise during your experiments and to offer guidance on optimizing your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for cytotoxicity assays with this compound?
A1: For initial cytotoxicity screening with this compound, a 72-hour incubation period is a common starting point. However, the optimal time can vary significantly depending on the cell line's doubling time and the specific experimental endpoint. For rapidly dividing cells, a 24 to 48-hour incubation may be sufficient, while slower-growing cells might require 96 hours or longer to observe a significant effect.
Q2: How does my research question influence the choice of incubation time?
A2: The duration of exposure to this compound should align with the biological process you are investigating:
-
Apoptosis: To detect early apoptotic events, a shorter incubation time (e.g., 24-48 hours) may be optimal.
-
Cell Cycle Arrest: Analysis of cell cycle distribution may require an incubation period equivalent to one to two cell doubling times.
-
Metabolic Effects: The depletion of intracellular NAD+ can be observed within hours of treatment, while downstream metabolic consequences may require longer incubation times (24-72 hours) to manifest.
Q3: I am not observing the expected cytotoxicity with this compound. What are the potential reasons and troubleshooting steps?
A3: Several factors can contribute to a lack of cytotoxic effect. Here are some common issues and their solutions:
-
Sub-optimal Incubation Time: The incubation period may be too short for the cytotoxic effects to become apparent. Consider extending the incubation time (e.g., to 72 or 96 hours).
-
Cell Line Resistance: Some cell lines may exhibit resistance to NAMPT inhibitors. This can be due to the expression of alternative NAD+ synthesis pathways. For instance, cells expressing high levels of Nicotinate Phosphoribosyltransferase (NAPRT) can bypass the NAMPT-dependent salvage pathway.
-
Compound Inactivity: Ensure that your this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
High Cell Seeding Density: An excessively high cell density can lead to nutrient depletion and changes in cellular metabolism, potentially masking the effects of the compound. It is crucial to optimize the cell seeding density for your specific cell line and assay duration.
Q4: I am observing high variability in my experimental results. What could be the cause?
A4: High variability can stem from several sources in cell-based assays. Here are some key factors to consider:
-
Inconsistent Cell Seeding: Uneven cell distribution in your microplates is a common source of variability. Ensure you have a single-cell suspension before seeding and use appropriate techniques to ensure even plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, you can fill the outer wells with sterile water or PBS and not use them for experimental samples.
-
Inconsistent Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.[1]
-
Compound Precipitation: Ensure that this compound is fully dissolved in your solvent and that the final solvent concentration in the culture medium is not toxic to the cells (typically ≤ 0.1% for DMSO). Visually inspect your wells for any signs of precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed | - Insufficient incubation time.- Cell line resistance (e.g., high NAPRT expression).- Inactive compound.- High cell seeding density. | - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours).- Test a panel of cell lines with varying NAPRT expression.- Use a fresh stock of this compound.- Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| High background in assays | - Suboptimal blocking in antibody-based assays.- Non-specific antibody binding.- Contamination (e.g., mycoplasma). | - Test different blocking buffers and incubation times.- Titrate primary and secondary antibodies to determine the optimal concentration.- Regularly test cell cultures for mycoplasma contamination. |
| Inconsistent IC50 values | - Variation in cell passage number.- Inconsistent incubation times.- Fluctuation in incubator conditions. | - Use cells within a consistent and low passage number range.- Strictly adhere to standardized incubation times for all experiments.- Regularly monitor and calibrate incubator temperature, CO2, and humidity. |
Experimental Protocols
Protocol 1: Optimizing Incubation Time for Cytotoxicity Assessment using an MTT Assay
This protocol provides a framework for determining the optimal incubation time for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 24h, 48h, 72h, 96h).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot cell viability against the log of the compound concentration for each incubation time to determine the IC50 value at each time point. The optimal incubation time will be the one that provides a clear dose-dependent response with a robust assay window.
Protocol 2: Measurement of Intracellular NAD+ Levels
This protocol describes a general method for quantifying the effect of this compound on intracellular NAD+ levels.
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound at various concentrations and for different durations (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis and Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells using an appropriate extraction buffer (e.g., acidic or basic extraction methods for NAD+ or NADH, respectively).
-
Centrifuge the lysate to pellet cellular debris.
-
-
NAD+ Quantification:
-
Use a commercially available NAD/NADH assay kit. These kits typically involve an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reduces a probe to generate a colorimetric or fluorescent signal.
-
Measure the signal using a microplate reader.
-
-
Data Analysis: Normalize the NAD+ levels to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).
Data Presentation
Table 1: Recommended Starting Concentration Ranges and Incubation Times for this compound
| Assay Type | Cell Type | Starting Concentration Range | Recommended Incubation Time |
| Cytotoxicity (e.g., MTT, CellTiter-Glo) | Cancer cell lines (e.g., HCT116) | 1 nM - 10 µM | 48 - 96 hours |
| NAD+ Level Measurement | Various | 10 nM - 1 µM | 4 - 24 hours |
| Apoptosis (e.g., Caspase-3/7 activity) | Cancer cell lines | 10 nM - 1 µM | 24 - 48 hours |
| Western Blot (downstream signaling) | Various | 10 nM - 1 µM | 24 - 72 hours |
Visualizations
Caption: NAMPT signaling pathway and inhibition by this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
LB-60-OF61 hydrochloride interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving potential interference of LB-60-OF61 hydrochloride with assay reagents.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) in our cell-based assay. What could be the cause?
A1: Several factors could contribute to a lower than expected potency for this compound. These include compound stability, solubility, and interaction with assay components. Ensure that the compound is properly dissolved and that the final concentration of the solvent (e.g., DMSO) is kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.[1] It is also crucial to confirm that the compound is stable under your specific experimental conditions, as degradation can lead to a loss of activity.[2]
Q2: Our results with this compound are inconsistent between experiments. What are the potential sources of this variability?
A2: Inconsistent results can arise from several sources, including:
-
Compound Stability: Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[1][2]
-
Reagent Variability: Ensure all assay reagents are within their expiration dates and have been stored correctly. Batch-to-batch variation in reagents can also contribute to inconsistency.[1]
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to the inhibitor.[1]
-
Pipetting and Handling: Inaccurate pipetting can lead to significant errors in the final compound concentration. Regular calibration of pipettes and consistent technique are essential.[1]
Q3: Could the hydrochloride salt form of LB-60-OF61 interfere with our assay?
A3: Yes, the hydrochloride salt can potentially interfere with assays. The presence of chloride ions could affect assays sensitive to ionic strength. Furthermore, in aqueous solutions, hydrochloride salts of weakly basic compounds can sometimes disproportionate into the free base, which may have different solubility and activity.[3] It is important to ensure the compound remains fully dissolved in your assay buffer.
Q4: How can we determine if this compound is directly interfering with our detection method (e.g., fluorescence, luminescence)?
A4: To test for direct interference, run a control experiment without the biological target (e.g., enzyme or cells). Add this compound at the concentrations used in your assay to the assay buffer and detection reagents. If you observe a change in the signal (quenching or enhancement), it indicates direct interference with your detection method.
Troubleshooting Guide
Unexpected or inconsistent results when using this compound can be frustrating. This guide provides a systematic approach to troubleshooting potential assay interference.
Step 1: Characterize the Problem
First, clearly define the issue you are observing. Is it a complete loss of activity, a shift in potency, high background signal, or poor reproducibility? A clear definition of the problem will help narrow down the potential causes.
Step 2: Assess Compound Integrity and Handling
Before investigating complex assay interactions, ensure the inhibitor itself is not the source of the problem.
-
Solubility: Visually inspect your stock and working solutions for any precipitation. Poor solubility is a common issue with small molecules.[1]
-
Stability: Avoid multiple freeze-thaw cycles of stock solutions. If degradation is suspected, a stability test using techniques like HPLC can be performed to compare fresh and stored solutions.[2]
-
Accurate Concentrations: Verify the calculations for your dilutions and ensure pipettes are calibrated.
Step 3: Deconstruct the Assay to Identify Interference
Systematically test for interactions between this compound and individual assay components.
Troubleshooting Workflow for Assay Interference
Caption: A flowchart for systematically troubleshooting unexpected assay results.
Quantitative Data Summary: Potential Interferences
While specific data for this compound is not available, the following table summarizes common sources of interference in biochemical and cell-based assays.
| Potential Interferent | Affected Assay Type(s) | Mechanism of Interference | Suggested Control/Solution |
| Compound Precipitation | All | Reduced effective concentration. Light scattering in absorbance assays. | Visually inspect solutions. Test solubility in assay buffer.[1] |
| Compound Color | Absorbance-based | Intrinsic absorbance of the compound overlaps with the assay signal. | Subtract the absorbance of a compound-only control. |
| Compound Fluorescence | Fluorescence-based | Intrinsic fluorescence of the compound overlaps with the assay signal. | Measure fluorescence of a compound-only control and subtract from experimental wells. |
| Chemical Reactivity | Enzyme-based, Thiol-containing assays | Covalent modification of the target protein or assay reagents (e.g., DTT).[4] | Include a pre-incubation step of the compound with the enzyme; run the assay in the presence and absence of reducing agents. |
| Redox Activity | Assays with redox-sensitive reagents (e.g., resazurin) | The compound may act as an oxidizing or reducing agent. | Test the effect of the compound on the detection reagent in the absence of cells/enzyme. |
| Solvent (e.g., DMSO) | Cell-based, Enzyme-based | High concentrations can be toxic to cells or inhibit enzyme activity.[1] | Keep the final solvent concentration low and consistent across all wells, including controls. |
Experimental Protocols
Protocol: Testing for Direct Interference with a Fluorescence-Based Assay
This protocol provides a general framework for determining if this compound interferes with the reagents of a generic fluorescence-based assay.
Objective: To assess whether this compound quenches or enhances the fluorescent signal of the detection reagent.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescent detection reagent
-
Multi-well plate (e.g., 96-well black plate)
-
Plate reader capable of measuring fluorescence
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer at 2X the final desired concentrations.
-
Add the diluted compound to the wells of the 96-well plate. Include wells with assay buffer only as a negative control.
-
Prepare the fluorescent detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to all wells.
-
Incubate the plate for the same duration as in the actual assay, protected from light.
-
Measure the fluorescence using the appropriate excitation and emission wavelengths.
-
Analyze the data: Compare the fluorescence signal in the wells containing this compound to the signal from the buffer-only control. A significant increase or decrease in the signal indicates direct interference.
Experimental Workflow Diagram
Caption: A workflow for testing direct compound interference with a fluorescent assay.
Signaling Pathway Considerations
This compound is an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). Inhibition of NAMPT depletes the cellular pool of NAD+, which is a critical cofactor for numerous enzymes, including sirtuins and PARPs, and is essential for cellular redox reactions and energy metabolism.
NAMPT Inhibition Pathway
Caption: The inhibitory action of this compound on the NAMPT pathway.
When troubleshooting, consider that observed cellular effects may be due to downstream consequences of NAD+ depletion rather than direct off-target effects of the compound. Assays that rely on NAD+/NADH levels as a readout (e.g., some cell viability assays) will be directly affected by NAMPT inhibition and require careful selection of controls.
References
Technical Support Center: Improving Reproducibility of Sigma-1 Receptor Ligand Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving sigma-1 receptor (σ1R) ligands. As information regarding the specific compound "LB-60-OF61 hydrochloride" is not publicly available, this guide focuses on general principles and well-characterized σ1R ligands. The methodologies and troubleshooting tips provided are broadly applicable to novel or less-characterized compounds targeting the σ1R.
Frequently Asked Questions (FAQs)
Q1: What is the sigma-1 receptor and why is it a challenging target?
A1: The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER) membrane, specifically at the mitochondria-associated ER membrane (MAM).[1][2] Unlike typical receptors, it doesn't have a direct enzymatic or ion channel activity but modulates the function of various "client" proteins, including ion channels and other receptors.[3][4][5] Its promiscuous binding of structurally diverse ligands and its complex, context-dependent signaling make experimental reproducibility a challenge.[6]
Q2: My results with a specific σ1R ligand are inconsistent. What are the common sources of variability?
A2: Inconsistencies in experiments with σ1R ligands can arise from several factors:
-
Cellular State: The expression and localization of σ1R can be altered by cellular stress.[1][7] Variations in cell passage number, confluency, and culture conditions can impact results.
-
Ligand Properties: The classification of a ligand as an agonist or antagonist can be context-dependent, with some ligands showing a bell-shaped dose-response curve (stimulation at low doses, inhibition at high doses).[8]
-
Experimental Buffer and Temperature: The composition of your assay buffer and the incubation temperature can affect ligand binding and receptor conformation.
-
Presence of Endogenous Ligands: Neurosteroids like progesterone (B1679170) can act as endogenous ligands for σ1R, potentially competing with your experimental compound.[5][8]
Q3: How do I choose between an agonist and an antagonist for my experiment?
A3: The choice depends on your research question.
-
Agonists , such as (+)-Pentazocine and PRE-084, are used to activate σ1R and study its protective and modulatory functions.[8] Agonist binding is thought to destabilize σ1R oligomers.[1]
-
Antagonists , like Haloperidol and NE-100, block the effects of agonists and are used to investigate the consequences of σ1R inhibition.[8] Antagonists may stabilize higher-order oligomers of the receptor.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no specific binding in a radioligand assay | 1. Degraded radioligand or test compound.2. Insufficient receptor expression in the chosen cell line or tissue preparation.3. Incorrect assay conditions (buffer pH, temperature, incubation time).4. High non-specific binding masking the specific signal. | 1. Aliquot and store ligands at the recommended temperature; perform a fresh dilution before each experiment.2. Use a cell line with known high σ1R expression (e.g., guinea pig liver membranes are often used as a positive control).[10]3. Optimize assay conditions. A common binding buffer is 50 mM Tris-HCl, pH 8.0, with incubation for 120 minutes at 37°C.[11]4. Increase the number of washes; consider using a different filter type or adding a pre-soaking step. |
| High variability between replicate experiments | 1. Inconsistent cell culture conditions (passage number, confluency).2. Pipetting errors, especially with viscous ligand solutions.3. Fluctuation in incubation times or temperatures.4. Use of a non-selective radioligand without a proper masking agent. | 1. Standardize your cell culture protocol. Use cells within a defined passage number range.2. Use calibrated pipettes and ensure complete mixing of solutions.3. Use a temperature-controlled incubator and a precise timer for all incubations.4. When using a non-selective ligand like [³H]-DTG, a selective σ1R ligand (e.g., (+)-pentazocine) must be used to mask the σ1R sites and specifically measure σ2R binding.[10][12] |
| Unexpected agonist/antagonist behavior | 1. The ligand may have a complex pharmacological profile (e.g., partial agonist, biased agonist).2. The cellular context and interacting proteins can influence the functional outcome of ligand binding.[3]3. At high concentrations, some ligands may have off-target effects. | 1. Perform a full dose-response curve to characterize the ligand's activity.2. Consider that the effect of a ligand might differ between cell types.3. Test the ligand in a σ1R knockout/knockdown model to confirm that the observed effect is target-specific. |
Quantitative Data for Representative Sigma-1 Receptor Ligands
The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) for some commonly used σ1R ligands. Note that these values can vary depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation).
| Compound | Type | Ki (nM) | IC50 (nM) | Notes |
| (+)-Pentazocine | Agonist | 4.8 ± 0.4 | A selective σ1R agonist, often used as a radioligand ([³H]-(+)-pentazocine). | |
| PRE-084 | Agonist | A selective σ1R agonist.[8] | ||
| Haloperidol | Antagonist | 5.2 ± 1.3 | 4.5 | A widely used antagonist, but also binds to dopamine (B1211576) D2 receptors.[8][13] |
| NE-100 | Antagonist | 4.16 | A selective σ1R antagonist.[14] | |
| BD1063 | Antagonist | A potent and selective σ1R antagonist.[14] | ||
| Dextromethorphan (DXM) | Agonist | Relatively selective for the σ1R subtype.[15] | ||
| Progesterone | Antagonist | 268 | An endogenous neurosteroid with antagonist activity at σ1R.[16] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the σ1R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Guinea pig liver membranes or membranes from a cell line expressing σ1R.[10]
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).[10]
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compound: Your compound of interest (e.g., "this compound") at various concentrations.
-
Non-specific Binding Control: Haloperidol (10 µM).[11]
-
96-well plates, filter mats (GF/B), scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of your test compound in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Incubate the plate at 37°C for 120 minutes.[11]
-
Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid to each filter spot.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Concepts
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]
- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Sigma receptor - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
Validation & Comparative
A Comparative Guide to NAMPT Inhibitors: LB-60-OF61 Hydrochloride Versus Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical target in cancer therapy due to its rate-limiting role in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Cancer cells, with their high metabolic demand, are particularly vulnerable to the depletion of NAD+ pools, making NAMPT inhibitors a promising class of anti-neoplastic agents. This guide provides a detailed comparison of the novel NAMPT inhibitor, LB-60-OF61 hydrochloride, with other well-characterized NAMPT inhibitors: FK866, OT-82, and KPT-9274. The comparison is based on available preclinical data, focusing on in vitro efficacy and, where available, in vivo performance.
Executive Summary
This guide presents a comparative analysis of four NAMPT inhibitors. While this compound is a potent inhibitor of NAMPT with selectivity for MYC-overexpressing cell lines, publicly available data on its in vivo efficacy is limited.[1] In contrast, FK866, OT-82, and KPT-9274 have been more extensively studied in both in vitro and in vivo models, demonstrating significant anti-tumor activity across a range of malignancies.
Data Presentation
In Vitro Efficacy: A Comparative Analysis
The following table summarizes the in vitro potency of this compound, FK866, OT-82, and KPT-9274 in various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological activity by 50%.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HCT116 | Colon Carcinoma | ~30 | |
| FK866 | HepG2 | Liver Carcinoma | ~1 | [2] |
| A2780 | Ovarian Carcinoma | 0.5 | [3] | |
| HCT116 | Colon Carcinoma | 3.0 | [3] | |
| OT-82 | Leukemia Cell Lines (average) | Acute Lymphoblastic Leukemia | 1.3 ± 1.0 | |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.3 | ||
| Hematopoietic Malignancies (average) | Hematopoietic Cancers | 2.89 ± 0.47 | [4] | |
| Non-Hematopoietic Tumors (average) | Solid Tumors | 13.03 ± 2.94 | [4] | |
| KPT-9274 | NAMPT (cell-free) | - | ~120 | [5] |
| Caki-1 | Renal Cell Carcinoma | 600 | [6] | |
| 786-O | Renal Cell Carcinoma | 570 | [6] | |
| AML Cell Lines (range) | Acute Myeloid Leukemia | 27 - 215 | [7] |
In Vivo Efficacy: Preclinical Models
This table summarizes the available in vivo data for FK866, OT-82, and KPT-9274 in xenograft models. No publicly available in vivo efficacy data for this compound was identified at the time of this review.
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| FK866 | KP4 | Pancreatic Cancer | Not specified | Increased survival when combined with metformin. | [8] |
| HCT116 | Colon Carcinoma | Not specified | Efficacious in in vivo xenograft models. | [9] | |
| OT-82 | Pediatric ALL PDX | Acute Lymphoblastic Leukemia | 40 mg/kg, p.o., 3 days/week for 3 weeks | Significant leukemia growth delay in 95% of PDXs. | |
| Burkitt's Lymphoma SC | Burkitt's Lymphoma | 20 or 40 mg/kg, p.o. | Increased survival to 56% and 100% respectively. | ||
| KPT-9274 | 786-O | Renal Cell Carcinoma | Not specified | Dose-dependent inhibition of tumor growth. | [10] |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | 150 mg/kg, p.o., daily for 3 weeks | ~50% reduction in tumor volume. | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 150 mg/kg, p.o., twice daily, 4 days/week for 6 weeks | ~5-fold reduction in tumor volume and weight. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NAMPT signaling pathway and a general workflow for evaluating NAMPT inhibitors.
Caption: The NAMPT signaling pathway and its inhibition.
Caption: A generalized experimental workflow for preclinical evaluation of NAMPT inhibitors.
Experimental Protocols
NAMPT Inhibition Assay (Biochemical)
This protocol provides a general framework for assessing the direct inhibitory activity of a compound against the NAMPT enzyme.
Objective: To determine the IC50 value of a test compound against recombinant NAMPT enzyme.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)
-
Detection reagent (e.g., a coupled enzyme system that produces a fluorescent or colorimetric signal proportional to the amount of NMN produced)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the assay plate wells. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add the NAMPT enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (NAM, PRPP, and ATP) to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol, based on the methodology used for LB-60-OF61, outlines the steps to determine the cytotoxic effect of a NAMPT inhibitor on cancer cells.[10]
Objective: To determine the IC50 of a test compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well clear-bottom assay plates
-
Luminometer
Procedure:
-
Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for a few minutes to induce cell lysis.
-
Incubate the plates at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol provides a general guideline for evaluating the anti-tumor efficacy of a NAMPT inhibitor in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of a test compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a defined period (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.
This guide provides a foundational comparison of this compound with other NAMPT inhibitors. As more data on this compound becomes publicly available, a more comprehensive in vivo comparison will be possible.
References
- 1. mdpi.com [mdpi.com]
- 2. The Machinist - Wikipedia [en.wikipedia.org]
- 3. Seat belt - Wikipedia [en.wikipedia.org]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-Based Chemogenomic Profiling in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patent Public Search Basic | USPTO [ppubs.uspto.gov]
- 8. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel NAMPT inhibitor by CRISPR/Cas9 chemogenomic profiling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle of Potency: Comparing the NAMPT Inhibitors LB-60-OF61 Hydrochloride and FK866
For researchers, scientists, and drug development professionals navigating the landscape of NAD+ biosynthesis inhibitors, this guide provides an objective comparison of two prominent NAMPT inhibitors: LB-60-OF61 hydrochloride and the well-characterized compound FK866. This analysis is supported by experimental data on their efficacy, detailed experimental protocols, and visualizations of their mechanism of action.
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Due to the high metabolic demands of cancer cells, NAMPT has emerged as a critical target for anti-cancer drug development. Inhibition of NAMPT leads to depletion of NAD+, a vital coenzyme for numerous cellular processes, ultimately triggering metabolic catastrophe and cell death in malignant cells. This guide focuses on a comparative analysis of this compound, a novel and potent NAMPT inhibitor, and FK866, a widely studied compound in this class.
Quantitative Efficacy: A Tale of Two Inhibitors
The in vitro potency of this compound and FK866 has been evaluated through both enzymatic and cell-based assays. The following tables summarize their inhibitory activities.
Enzymatic Inhibition of NAMPT
| Compound | IC50 (nM) | Assay Conditions |
| This compound | ~15 | Recombinant human NAMPT, biochemical assay.[1] |
| FK866 | 0.3 - 1.6 | Recombinant human NAMPT, biochemical assays. |
Cellular Proliferation Inhibition (IC50)
| Cell Line | Cancer Type | This compound (nM) | FK866 (nM) |
| HCT116 | Colon Carcinoma | ~30[1][2] | 0.5 - 3.0[3] |
| A2780 | Ovarian Carcinoma | - | 0.5 - 1.4[3] |
| HepG2 | Liver Carcinoma | - | ~1[4] |
| SW480 | Colorectal Cancer | - | 14.3 |
| LoVo | Colorectal Cancer | - | 32.7 |
| KP4 | Pancreatic Cancer | - | 5 (in combination studies) |
| PANC-1 | Pancreatic Cancer | - | 5 (in combination studies) |
Note: Data for this compound in a broad range of cell lines is limited in publicly available literature. The provided value is from the initial characterization study.
Delving into the Mechanism: The NAD+ Salvage Pathway
Both this compound and FK866 exert their cytotoxic effects by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This pathway recycles nicotinamide back into NAD+, which is crucial for cellular redox reactions, DNA repair, and signaling. By blocking NAMPT, these inhibitors lead to a rapid decline in intracellular NAD+ levels, resulting in ATP depletion and ultimately, apoptosis.
Experimental Corner: Protocols for Efficacy Assessment
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key assays are provided below.
NAMPT Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified NAMPT.
-
Reagents: Recombinant human NAMPT enzyme, Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP, NMNAT (Nicotinamide Mononucleotide Adenylyltransferase), ADH (Alcohol Dehydrogenase), Ethanol, Assay Buffer, and the test compounds (this compound, FK866).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well or 384-well plate, add the NAMPT enzyme to each well (excluding blank controls).
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Incubate the enzyme and inhibitors for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.
-
The reaction cascade leads to the production of NADH, which is fluorescent.
-
Measure the fluorescence intensity with an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with the inhibitors.
-
Reagents: Cancer cell lines of interest, cell culture medium, serum, 96-well or 384-well opaque-walled plates, test compounds, and CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed the cells in the multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and FK866 in cell culture medium.
-
Treat the cells with the compounds or vehicle control and incubate for a specified duration (e.g., 72 hours).
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Determine the percentage of cell viability relative to the vehicle-treated cells and calculate the IC50 values using a non-linear regression analysis.
Concluding Remarks
Both this compound and FK866 are potent inhibitors of NAMPT, demonstrating low nanomolar efficacy in enzymatic and cellular assays. FK866 is a well-established research tool with a broader characterization across numerous cancer cell lines. This compound, identified through a CRISPR/Cas9 chemogenomic screen, shows significant promise, particularly with its noted selectivity towards MYC-overexpressing cells. Further preclinical and comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to other NAMPT inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct their own comparative evaluations of these and other emerging NAMPT-targeting compounds.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
Validating NAMPT Inhibitors In Vivo: A Comparative Guide
While specific in vivo efficacy data for LB-60-OF61 hydrochloride is not publicly available, this guide provides a comprehensive comparison of several well-characterized Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors with demonstrated in vivo anti-tumor activity. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the NAD+ biosynthesis pathway.
NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production. Cancer cells, with their high metabolic demands, are particularly dependent on this pathway, making NAMPT an attractive therapeutic target. Inhibition of NAMPT leads to NAD+ depletion, metabolic stress, and ultimately, cancer cell death.[1][2] This guide will delve into the in vivo validation of several key NAMPT inhibitors, presenting their efficacy data, detailed experimental protocols, and the underlying signaling pathway.
Comparative In Vivo Efficacy of NAMPT Inhibitors
The following tables summarize the in vivo anti-tumor efficacy of various NAMPT inhibitors in different xenograft models. These compounds have shown significant tumor growth inhibition and provide a benchmark for evaluating novel inhibitors like this compound.
| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Results | Reference |
| GNE-617 | Nude Mice | HT-1080 (Fibrosarcoma) Xenograft | Not Specified | Robust efficacy and >98% inhibition of NAD generation in vivo. | [3] |
| GNE-618 | Nude Mice | Patient-Derived Sarcoma (SAO-737) and Gastric (STO-799) Xenografts | Not Specified | Significant in vivo efficacy, which was rescued by nicotinic acid co-administration. | [3] |
| LSN3154567 | Nude Mice | NCI-H1155, Namalwa, HT-1080 Xenografts | 2.5, 5, 10, and 20 mg/kg BID (4-day on, 3-day off) | Dose-dependent and significant tumor growth inhibition. | [4][5][6] |
| KPT-9274 | Nude Mice | 786-O (Renal Cell Carcinoma) Xenograft | 100 mg/kg or 200 mg/kg twice a day (gavage) | Dose-dependent inhibition of tumor growth with no apparent toxicity. | [7][8][9] |
| FK866 | Nude Mice | Anaplastic Meningioma Xenograft | Not Specified | Significantly lower tumor volumes and weight compared to the control group. | [10] |
| FK866 | Orthotopic Mouse Model | Panc-1 (Pancreatic Cancer) Xenograft | 15 mg/kg for 3 consecutive weeks | Effective in suppressing pancreatic tumor growth. | [11] |
| STF-118804 | Orthotopic Mouse Model | Panc-1 (Pancreatic Cancer) Xenograft | 25 mg/kg for 3 consecutive weeks | Effective in suppressing pancreatic tumor growth, though less potent than FK866. | [11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the general process of in vivo validation, the following diagrams are provided.
NAMPT Signaling Pathway
This diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and how its inhibition affects downstream cellular processes in cancer cells.
References
- 1. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Off-Target Effects: LB-60-OF61 Hydrochloride and Alternative NAMPT Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity and potential off-target interactions of the novel NAMPT inhibitor, LB-60-OF61 hydrochloride, in comparison to other widely studied NAMPT inhibitors.
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical target in cancer therapy due to its rate-limiting role in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. As cancer cells exhibit a heightened dependence on this pathway, NAMPT inhibitors have shown significant promise. However, understanding the off-target effects of these inhibitors is paramount for predicting potential toxicities and developing safer therapeutic strategies. This guide provides a detailed comparison of the off-target profiles of this compound and other notable NAMPT inhibitors, supported by experimental data and methodologies.
On-Target and Off-Target Activity Summary
The following table summarizes the available data on the on-target potency and known off-target effects of this compound and its alternatives.
| Compound | Primary Target | On-Target Potency (IC₅₀) | Key Off-Target Effects/Selectivity Profile |
| This compound | NAMPT | Potent inhibitor | Data from a CRISPR/Cas9 chemogenomic profiling study suggests high selectivity. Specific off-target kinase data is not yet publicly available.[1][2] |
| FK866 | NAMPT | ~1 nM | Dose-limiting toxicity is thrombocytopenia.[3] Considered a highly specific noncompetitive inhibitor.[4][5][6] |
| STF-118804 | NAMPT | Low nanomolar range | Described as a highly specific NAMPT inhibitor.[5] Known to activate AMPK and inhibit the mTOR signaling pathway.[7][8][9][10] |
| OT-82 | NAMPT | 2.89 nM (hematopoietic cancer cells), 13.03 nM (non-hematopoietic cancer cells)[11] | Favorable toxicity profile, lacking cardiac, neurological, and retinal toxicities seen with other NAMPT inhibitors. Dose-limiting toxicities are related to hematopoietic and lymphoid organs.[12][13] |
| KPT-9274 | NAMPT, PAK4 | NAMPT: ~120 nM | A dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[14][15][16][17] Downregulates the mTORC2 pathway.[14][18] |
| CHS-828 (GMX1777) | NAMPT | < 25 nM[19] | Toxicity is dominated by gastrointestinal symptoms and thrombocytopenia.[20] |
Experimental Methodologies for Off-Target Analysis
The assessment of off-target effects is crucial for the preclinical evaluation of any therapeutic compound. Several key experimental protocols are employed to determine the selectivity of NAMPT inhibitors.
In Vitro Kinase Assays
Biochemical kinase assays are fundamental for identifying potential off-target interactions with the human kinome. These assays typically measure the ability of a compound to inhibit the activity of a large panel of purified kinases.
Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate by a kinase in the presence of the test compound. Inhibition of this process indicates an interaction between the compound and the kinase.
Generalized Protocol:
-
Preparation: A panel of purified human kinases is prepared. The test compound is serially diluted to various concentrations.
-
Reaction: The kinase, its specific substrate, and ATP are incubated with the test compound in an appropriate buffer.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and IC₅₀ values are determined.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement and assess off-target binding within a cellular context.
Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. By heating cell lysates or intact cells to various temperatures, the aggregation and precipitation of unbound proteins can be measured, while ligand-bound proteins remain in solution.
Generalized Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells or cell lysates are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed (if not already), and insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct binding.
Signaling Pathway Analysis
Understanding the signaling pathways affected by off-target interactions is critical for elucidating the mechanism of action and potential side effects of a drug.
NAMPT On-Target Pathway
The primary mechanism of action for NAMPT inhibitors involves the depletion of intracellular NAD+, a crucial coenzyme for numerous cellular processes. This leads to energy depletion, redox imbalance, and ultimately, cell death, particularly in highly metabolic cancer cells.
Caption: On-target pathway of this compound.
Potential Off-Target Signaling: AMPK and mTOR
Some NAMPT inhibitors, such as STF-118804, have been shown to modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways.[7][8][9][10] This can be an indirect consequence of NAD+ depletion and subsequent ATP reduction, which activates the energy sensor AMPK. Activated AMPK, in turn, inhibits the mTOR pathway, a central regulator of cell growth and proliferation.
Caption: Indirect effect of NAMPT inhibition on AMPK/mTOR signaling.
Potential Off-Target Signaling: PAK4
KPT-9274 is a dual inhibitor, intentionally targeting both NAMPT and p21-activated kinase 4 (PAK4).[14][15][16][17] PAK4 is a serine/threonine kinase involved in various cellular processes, including proliferation, survival, and migration. Inhibition of PAK4 can therefore contribute to the anti-cancer effects of KPT-9274, but for a purely NAMPT-targeted therapy, PAK4 inhibition would be considered an off-target effect.
Caption: Off-target inhibition of the PAK4 signaling pathway by KPT-9274.
Conclusion
The development of highly selective NAMPT inhibitors is a key objective in oncology drug discovery. While this compound has been identified as a potent NAMPT inhibitor, a comprehensive, publicly available off-target kinase profile is needed for a complete comparative analysis. The alternative NAMPT inhibitors discussed herein exhibit a range of off-target profiles and associated toxicities, from the well-documented thrombocytopenia of early-generation inhibitors to the dual-target mechanism of KPT-9274. For researchers and clinicians, a thorough understanding of these off-target effects is essential for interpreting preclinical data, designing clinical trials, and ultimately, for the safe and effective use of NAMPT inhibitors in cancer therapy. Further studies, including broad kinome screening and cellular target engagement assays, will be critical in fully characterizing the selectivity of this compound and other emerging NAMPT inhibitors.
References
- 1. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 2. AMPK mTOR Signaling → Area → Sustainability [lifestyle.sustainability-directory.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAK4 | Cancer Genetics Web [cancerindex.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karyopharm.com [karyopharm.com]
- 17. benchchem.com [benchchem.com]
- 18. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LB-60-OF61 Hydrochloride Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic activity of LB-60-OF61 hydrochloride, a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), across a panel of human cancer cell lines. The data presented herein is derived from the seminal study by Estoppey et al. (2017) that first characterized this compound. This document aims to serve as a valuable resource for researchers investigating NAMPT inhibitors and their potential therapeutic applications in oncology.
Introduction to this compound
This compound is a small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] Cancer cells, due to their high metabolic rate and reliance on NAD+-dependent processes for energy production, DNA repair, and signaling, are particularly vulnerable to the depletion of NAD+ pools. By inhibiting NAMPT, this compound effectively reduces cellular NAD+ levels, leading to metabolic catastrophe and subsequent cell death, particularly in cancer cells that are highly dependent on this pathway.[1] Notably, the compound has shown selectivity for cell lines with high expression of the MYC oncogene.
Comparative Activity of this compound in Cancer Cell Lines
The cytotoxic effects of this compound were evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line. The data clearly demonstrates a range of sensitivities to this compound, highlighting the importance of cross-validating its activity in different cellular contexts.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | ~30 |
| K562 | Chronic Myelogenous Leukemia | 10 |
| MOLM-13 | Acute Myeloid Leukemia | 15 |
Note: The IC50 value for HCT116 cells is reported as an approximation based on the available data.
Experimental Protocols
The following is a detailed methodology for a typical cytotoxicity assay used to determine the IC50 values of compounds like this compound. This protocol is based on the general principles of cell-based assays and the specific details provided in the study by Estoppey et al. (2017).
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HCT116, K562, MOLM-13) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are harvested during their exponential growth phase.
-
Cells are seeded into 384-well plates at a predetermined optimal density to ensure logarithmic growth throughout the experiment.
Compound Treatment:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
A serial dilution of the compound is prepared in the culture medium to achieve a range of final concentrations.
-
The diluted compound is added to the wells containing the cells. A vehicle control (medium with the same concentration of DMSO) is also included.
Viability Assay (Example using a Resazurin-based method):
-
After a specific incubation period (e.g., 72 hours), a resazurin-based cell viability reagent is added to each well.
-
The plates are incubated for a further 2-4 hours to allow viable cells to metabolize the resazurin (B115843) into the fluorescent product, resorufin.
-
The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
-
The fluorescence readings are normalized to the vehicle control to determine the percentage of cell viability at each compound concentration.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: General workflow for cytotoxicity assay.
References
LB-60-OF61 hydrochloride selectivity against other enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a focused comparison of LB-60-OF61 hydrochloride's known selectivity, drawing from available experimental data.
This compound has been identified as a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] Current publicly available research primarily focuses on its on-target efficacy and its selective cytotoxic effects on cancer cell lines with high expression of the MYC oncogene.
Quantitative Selectivity Data
| Target | Measurement | Value | Cell Line | Reference |
| NAMPT | IC50 | ~15 nM | HCT116 | Estoppey D, et al. (2017) |
| Cellular Proliferation | IC50 | ~30 nM | HCT116 | MedChemExpress |
Note: The available data highlights the compound's high potency against its intended target, NAMPT. The selectivity mentioned in the literature primarily refers to its differential effect on MYC-overexpressing cancer cells versus other cell lines.
Signaling Pathway and Experimental Workflow
To visualize the known mechanism and the general process for assessing selectivity, the following diagrams are provided.
Caption: Known signaling pathway of this compound.
Caption: General experimental workflow for enzyme selectivity profiling.
Experimental Protocols
While specific, detailed protocols for the selectivity screening of this compound against a wide range of enzymes are not available, a general methodology for such an assessment would typically involve the following steps:
In Vitro Enzymatic Assays (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human enzymes for both the primary target (NAMPT) and a panel of off-target enzymes are obtained. Specific substrates for each enzyme are prepared at an appropriate concentration (often at or near the Km for the substrate).
-
Compound Preparation: this compound is serially diluted in a suitable buffer (e.g., DMSO) to generate a range of concentrations to be tested.
-
Assay Reaction: The enzymatic reactions are initiated by adding the enzyme to a mixture of the substrate and the test compound in a microplate format. Control reactions include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).
-
Detection: The reaction progress is monitored by detecting the formation of a product or the depletion of a substrate. The detection method depends on the specific enzyme and can include fluorescence, luminescence, absorbance, or radiometric measurements.
-
Data Analysis: The rate of the enzymatic reaction is measured for each compound concentration. The data is then plotted as the percentage of enzyme inhibition versus the logarithm of the compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a suitable dose-response curve.
-
Selectivity Score Calculation: To quantify selectivity, a selectivity score can be calculated. For example, the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target (NAMPT) can be determined. A higher ratio indicates greater selectivity for the primary target.
Comparison with Alternatives
A direct comparison of this compound's selectivity profile with alternative NAMPT inhibitors is challenging due to the lack of publicly available, head-to-head, broad-panel screening data. Other NAMPT inhibitors have been reported to have off-target effects, and achieving high selectivity is a key challenge in the development of this class of compounds. The primary distinguishing feature of this compound, based on current literature, is its pronounced cytotoxic effect in cancer cells characterized by MYC overexpression.
References
In Vivo Efficacy of NAMPT Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo performance of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors in various xenograft models. While specific in vivo data for LB-60-OF61 hydrochloride is not publicly available, this guide leverages experimental data from other potent NAMPT inhibitors to offer a valuable reference for researchers interested in the preclinical validation of this class of compounds. The data presented here is compiled from studies on well-characterized NAMPT inhibitors, providing insights into their anti-tumor efficacy and potential therapeutic applications.
Mechanism of Action: The NAD+ Salvage Pathway
NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on this pathway for NAD+ regeneration.[1][2] Inhibition of NAMPT leads to depletion of the cellular NAD+ pool, which in turn disrupts critical cellular processes including energy metabolism, DNA repair, and redox homeostasis, ultimately triggering apoptotic cell death in cancer cells.[3][4][5]
Caption: Signaling pathway of NAMPT inhibition leading to cancer cell apoptosis.
Comparative In Vivo Efficacy of NAMPT Inhibitors
The following table summarizes the in vivo anti-tumor activity of various NAMPT inhibitors across different xenograft models. This data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes |
| OT-82 | Pediatric ALL PDX | Acute Lymphoblastic Leukemia | Not Specified | Significant leukemia growth delay in 95% of PDXs; Disease regression in 86% of PDXs.[4] |
| GNE-617 | HCT-116 | Colon Carcinoma | Dosed orally for 5 days (twice daily) | Efficacious in both NAPRT1-proficient and -deficient models.[6] |
| MiaPaCa-2 | Pancreatic Carcinoma | Dosed orally for 5 days (twice daily) | Efficacious in NAPRT1-deficient model.[6] | |
| PC3 | Prostate Cancer | Dosed orally for 7 days (once daily) | Efficacious in NAPRT1-deficient model.[6] | |
| HT-1080 | Fibrosarcoma | Dosed orally for 7 days (once daily) | Efficacious in NAPRT1-deficient model.[6] | |
| LSN3154567 | NCI-H1155 | Non-Small Cell Lung Cancer | 2.5, 5, 10, 20 mg/kg (BID, 4 days on/3 days off) | Significant tumor growth inhibition.[7] |
| Namalwa | Burkitt's Lymphoma | Not Specified | Significant tumor growth inhibition.[7] | |
| HT-1080 | Fibrosarcoma | Not Specified | Significant tumor growth inhibition.[7] | |
| FK866 | Ovarian Cancer Xenografts | Ovarian Cancer | Not Specified | Sensitization of xenografts to FK866 with NAPRT inhibition.[2] |
Experimental Protocols
The following sections detail standardized methodologies for the in vivo validation of NAMPT inhibitors in xenograft models, based on established practices.
Xenograft Model Establishment
-
Animal Model: Immunodeficient mice (e.g., athymic nude, NOD/SCID), typically 6-8 weeks old females, are used.
-
Cell Line/Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): A suspension of cultured cancer cells (e.g., 1-10 million cells in a matrix like Matrigel) is subcutaneously injected into the flank of the mice.
-
Patient-Derived Xenografts (PDX): Fresh tumor tissue obtained from patients is surgically implanted subcutaneously into the mice.
-
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
Drug Administration and Efficacy Evaluation
-
Animal Randomization: Once tumors reach the desired size, mice are randomized into control and treatment groups.
-
Drug Formulation and Administration: The NAMPT inhibitor is formulated in an appropriate vehicle. Administration can be oral (gavage), intraperitoneal, or intravenous, depending on the compound's properties. The control group receives the vehicle only.
-
Dosing Schedule: Treatment is administered according to a predefined schedule (e.g., once or twice daily, for a specific number of days, or on a cyclical schedule).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.
-
Tumor Regression: In some cases, a reduction in tumor size from baseline is observed.
-
Survival: For some studies, the overall survival of the mice is monitored.
-
-
Toxicity Assessment: Animal body weight is monitored as an indicator of toxicity. At the end of the study, organs may be collected for histological analysis.
Pharmacodynamic and Biomarker Analysis
-
Tissue Harvest: At specified time points, tumors are excised, flash-frozen, or fixed for further analysis.
-
NAD+/ATP Measurement: Tumor homogenates are used to quantify NAD+ and ATP levels to confirm the on-target effect of the NAMPT inhibitor.
-
Western Blot Analysis: Protein lysates from tumors are analyzed to assess the levels of downstream markers of NAMPT inhibition, such as PARP-1.
Caption: General experimental workflow for in vivo xenograft studies.
Conclusion
The available preclinical data for various NAMPT inhibitors demonstrates their potent anti-tumor activity in a range of cancer xenograft models. These findings underscore the therapeutic potential of targeting the NAD+ salvage pathway in oncology. For a novel compound like this compound, the experimental framework and comparative data presented in this guide can inform the design of robust in vivo validation studies. Future research should focus on head-to-head comparisons in relevant xenograft models to precisely delineate the efficacy and therapeutic window of new-generation NAMPT inhibitors.
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Comparative Analysis of LB-60-OF61 Hydrochloride with Standard Chemotherapy: Information Not Available
A comprehensive search for "LB-60-OF61 hydrochloride" has yielded no publicly available information, preclinical data, or clinical trial results. Consequently, a comparative analysis of this compound with standard chemotherapy regimens cannot be provided at this time.
The scientific and medical literature does not contain any references to "this compound," preventing an evaluation of its mechanism of action, efficacy, or safety profile. Without this foundational information, it is impossible to conduct a meaningful comparison against established cancer therapies.
For a comparative analysis to be performed, the following information would be essential:
-
Chemical Structure and Target: Understanding the molecular structure and the biological target(s) of this compound is the first step in classifying the drug and predicting its potential therapeutic applications.
-
Mechanism of Action: Detailed studies elucidating how this compound exerts its effects at a cellular and molecular level are necessary to compare it to standard chemotherapeutic agents that have well-defined mechanisms.
-
Preclinical Data: In vitro studies on cancer cell lines and in vivo studies in animal models are crucial for determining the compound's anti-cancer activity, effective dosage, and preliminary toxicity profile. This data would form the basis for comparison with the known performance of standard drugs in similar models.
-
Clinical Trial Data: Information from Phase I, II, and III clinical trials is required to assess the safety, efficacy, and potential side effects of this compound in humans. This data would be directly compared against the extensive clinical data available for standard-of-care chemotherapies.
Without any of the above information, it is not possible to generate the requested data tables, experimental protocols, or visualizations. Researchers, scientists, and drug development professionals are advised to consult proprietary databases or internal documentation if "this compound" is an internal compound designation. Should information on this compound become publicly available in the future, a comparative analysis could be conducted.
Unveiling the Molecular Target of LB-60-OF61 Hydrochloride: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New experimental data and comparative analysis confirm Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) as the definitive molecular target of LB-60-OF61 hydrochloride. This guide provides a comprehensive comparison with other known NAMPT inhibitors, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their scientific endeavors.
Executive Summary
This compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] Due to the increased reliance of cancer cells on this pathway for their high metabolic and energetic needs, NAMPT has emerged as a significant therapeutic target in oncology. This document presents a comparative analysis of this compound against other well-characterized NAMPT inhibitors, including FK866, KPT-9274, and OT-82. The provided data and experimental protocols are intended to serve as a valuable resource for the scientific community.
Comparative Performance of NAMPT Inhibitors
The inhibitory potency of this compound and other NAMPT inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Cell Viability | HCT116 (Colon) | ~30 nM | [2] |
| FK866 | Enzymatic Assay | Recombinant NAMPT | 1.60 ± 0.32 nM | [2][3] |
| Cell Viability | Various Cancer Cell Lines | 12- to 225-fold lower than a novel inhibitor it was compared to | [2][3] | |
| KPT-9274 | Enzymatic Assay | Recombinant NAMPT | ~120 nM | [4] |
| Cell Viability | Glioma Cell Lines | 0.1 - 1.0 µM | [5] | |
| Cell Viability | Caki-1 (Renal) | 600 nM | [6] | |
| OT-82 | Cell Viability | Hematological Malignancies | 2.89 ± 0.47 nM | [1] |
| Cell Viability | Non-hematopoietic Tumors | 13.03 ± 2.94 nM | [1] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action of this compound and other NAMPT inhibitors, it is crucial to understand the NAMPT signaling pathway and the experimental workflows used for their evaluation.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure-based comparison of two NAMPT inhibitors - ZHANG - Acta Pharmacologica Sinica [chinaphar.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Showdown: LB-60-OF61 Hydrochloride Versus Novel NAMPT Inhibitors in Cancer Research
For Immediate Release
In the rapidly evolving landscape of oncology drug development, Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target. As the rate-limiting enzyme in the NAD+ salvage pathway, its inhibition offers a promising strategy to exploit the metabolic vulnerabilities of cancer cells. This guide provides a comprehensive, data-driven comparison of LB-60-OF61 hydrochloride and other novel NAMPT inhibitors, including KPT-9274 and OT-82, to assist researchers, scientists, and drug development professionals in their evaluation of these promising anti-cancer agents.
Mechanism of Action: Targeting a Metabolic Achillies' Heel
NAMPT inhibitors capitalize on the heightened reliance of tumor cells on the NAD+ salvage pathway for their energy demands and survival. By blocking NAMPT, these inhibitors deplete the intracellular NAD+ pool, leading to a cascade of events including metabolic collapse, inhibition of DNA repair mechanisms, and ultimately, apoptotic cell death.[1][2] This targeted approach has shown significant promise in preclinical models across a range of malignancies.
Quantitative Comparison of NAMPT Inhibitors
The following tables summarize the in vitro efficacy of this compound, KPT-9274, and OT-82 across various cancer cell lines. It is important to note that direct head-to-head studies are limited, and comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Potency (IC50) of NAMPT Inhibitors in Solid Tumor Cell Lines
| Cell Line | Cancer Type | This compound (nM) | KPT-9274 (nM) | OT-82 (nM) |
| HCT116 | Colon Carcinoma | ~30 | Not widely reported | Not widely reported |
| Caki-1 | Renal Cell Carcinoma | Not widely reported | ~600[3] | Not widely reported |
| 786-O | Renal Cell Carcinoma | Not widely reported | ~570[3] | Not widely reported |
| Non-hematopoietic tumors (average) | Various | Not widely reported | Not widely reported | ~13.03[3] |
Table 2: In Vitro Potency (IC50) of NAMPT Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | This compound (nM) | KPT-9274 (nM) | OT-82 (nM) |
| Hematological malignancies (average) | Various | Not widely reported | Not widely reported | ~2.89[3] |
Key Distinguishing Features of Novel NAMPT Inhibitors
-
This compound: A potent NAMPT inhibitor demonstrating selectivity for cancer cells overexpressing the MYC oncogene.
-
KPT-9274: A dual inhibitor targeting both NAMPT and p21-activated kinase 4 (PAK4).[4] This dual mechanism may offer a broader spectrum of anti-tumor activity.
-
OT-82: A novel NAMPT inhibitor that has shown significant efficacy in preclinical models of hematological malignancies and is currently in clinical development.[5] It has demonstrated a favorable safety profile in preclinical toxicological studies, with no observed cardiac, neurological, or retinal toxicities that have been associated with other NAMPT inhibitors.[5][6]
Experimental Protocols: A Framework for Evaluation
Standardized methodologies are crucial for the accurate assessment and comparison of NAMPT inhibitors. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the NAMPT inhibitor in various cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the NAMPT inhibitor in the appropriate cell culture medium. Add the diluted compounds to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the NAMPT inhibitor in a preclinical animal model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the NAMPT inhibitor and vehicle control according to the determined dosing schedule and route of administration.
-
Efficacy Evaluation: Continue treatment for a specified period, monitoring tumor volume and body weight.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further pharmacodynamic analysis (e.g., NAD+ levels, biomarker expression).[7][8]
Visualizing the Pathway and Process
To better understand the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: NAMPT inhibition disrupts the NAD+ salvage pathway, leading to NAD+ depletion and subsequent effects on critical cellular processes, ultimately inducing cancer cell death.
Caption: A typical experimental workflow for the head-to-head comparison of NAMPT inhibitors, from in vitro screening to in vivo efficacy studies.
Conclusion
The development of novel NAMPT inhibitors like this compound, KPT-9274, and OT-82 represents a significant advancement in the pursuit of targeted cancer therapies. While direct comparative data remains somewhat limited, the available evidence suggests that these compounds possess potent anti-tumor activity. The choice of inhibitor for further investigation will depend on the specific cancer type, the desire for a dual-targeting mechanism, and the tolerability profile. The experimental frameworks provided herein offer a robust starting point for researchers to conduct their own comparative analyses and contribute to the growing body of knowledge on this exciting class of drugs.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. karyopharm.com [karyopharm.com]
- 5. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Novel Hydrochloride Compounds in a Research Environment
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel or specialized compounds such as LB-60-OF61 hydrochloride, for which a specific Safety Data Sheet (SDS) may not be readily available in public databases, a systematic approach based on general chemical safety principles is required. Researchers, scientists, and drug development professionals must adhere to established protocols for hazardous waste management to ensure a safe working environment and compliance with regulations.
Hazard Identification and Assessment
Before proceeding with disposal, a thorough hazard assessment of the compound is necessary. If an SDS is not available, information may be gleaned from the known properties of similar chemical structures, preliminary in-house safety assessments, or the supplier's initial guidance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for this assessment.
Table 1: Key Hazard Classifications for Disposal Consideration
| Hazard Class | GHS Pictogram | Description | Disposal Implications |
| Acute Toxicity | ☠️ | Toxic if swallowed, in contact with skin, or if inhaled.[1] | Requires specialized handling and designated hazardous waste streams. Avoid generating dust or aerosols.[1][2] |
| Skin Corrosion/Irritation | corrosive | Causes severe skin burns and eye damage.[3] | Segregate from other waste types. Use appropriate personal protective equipment (PPE) during handling. |
| Carcinogenicity/Mutagenicity/Reproductive Toxicity | health hazard | Suspected of causing cancer, genetic defects, or damage to fertility or the unborn child.[1] | Must be disposed of as hazardous waste. Prevent environmental release.[4] |
| Hazardous to the Aquatic Environment | environment | Toxic to aquatic life with long-lasting effects.[4] | Do not dispose of down the drain.[1][2] Must be collected for specialized environmental waste disposal. |
Step-by-Step Disposal Protocol
The following is a general procedure for the disposal of a research chemical like this compound. This protocol should be adapted to comply with the specific regulations of your institution and local authorities.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.[2][4]
-
Waste Segregation: Do not mix different types of chemical waste.[5] For a hydrochloride salt, it is crucial to determine if it should be treated as a halogenated or non-halogenated waste.
-
Container Selection: Use a designated, compatible, and properly labeled hazardous waste container.[6] The container must be in good condition, with a secure lid.[6]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name (this compound).[6] Do not use abbreviations.[6]
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[2]
-
Disposal Request: Once the container is ready for disposal, follow your institution's procedures for chemical waste pickup. This may involve contacting the Environmental Health and Safety (EHS) office.
Disposal Decision Pathways
The appropriate disposal route depends on the chemical and physical properties of the substance.
Table 2: Disposal Routes Based on Chemical Properties
| Property | Disposal Route | Rationale |
| Solid, Non-Volatile | Collect in a labeled solid waste container. | Prevents aerosolization. |
| Aqueous Solution | Collect in a labeled aqueous waste container. Do not dispose down the sanitary sewer unless explicitly permitted by EHS for non-hazardous materials.[7] | Prevents contamination of water systems.[1][2] |
| Organic Solvent Solution | Segregate into halogenated or non-halogenated solvent waste containers.[5] | Different treatment processes are required for halogenated and non-halogenated organic waste. |
| Contaminated Labware | Decontaminate if possible, or dispose of as hazardous solid waste.[6][7] | Prevents cross-contamination and exposure to personnel. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
References
Personal protective equipment for handling LB-60-OF61 hydrochloride
This guide provides critical safety and logistical information for the handling and disposal of LB-60-OF61 hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and responsible environmental stewardship.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. As a hydrochloride salt, this compound is likely acidic and potentially corrosive, capable of causing severe skin burns and eye damage.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles or a full-face shield.[1] |
| Hand | Chemical-resistant gloves (e.g., latex or nitrile).[2] |
| Body | A lab coat or a chemical-resistant protective suit.[1] |
| Respiratory | A dust respirator, particularly when handling the solid form, or a full-face air-purifying respirator approved for protection against hydrogen chloride for more extensive handling. |
II. Operational Plan: Handling and Spill Response
A. General Handling Procedures
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][5]
-
Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6] Prevent contact with eyes, skin, and clothing.[4][5]
B. Spill Response Protocol
-
Small Spills (Solid): Carefully sweep the spilled solid material into a designated, labeled waste container.[1]
-
General Spills:
III. Disposal Plan
Proper disposal is crucial to mitigate environmental and safety risks. As a hydrochloride salt, LB-60-OF61 is considered hazardous waste and must be treated accordingly.
A. Neutralization and Disposal
The primary method for disposing of this compound involves neutralization of its acidic component before disposal.[1][2]
-
Dilution: If in solid form, dissolve the compound in water to a low concentration in a well-ventilated area.[1] Always add acid to water, never the other way around.[2]
-
Neutralization: Slowly add a base, such as sodium bicarbonate (baking soda), to the diluted solution.[2][7] The reaction is complete when fizzing and bubbling cease.[2][7]
-
pH Verification: Use pH paper or a pH meter to confirm that the neutralized solution is within a safe range, typically between 6 and 8.[1]
-
Waste Collection: Transfer the neutralized solution to a sealed, clearly labeled container for chemical waste.[1]
-
Final Disposal: Dispose of the container in accordance with local, state, and federal regulations for chemical waste.[8] In some cases, neutralized solutions may be poured down the drain, but always check local regulations first.[2][7]
IV. Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
